Product packaging for Amiton(Cat. No.:CAS No. 78-53-5)

Amiton

Cat. No.: B1196955
CAS No.: 78-53-5
M. Wt: 269.34 g/mol
InChI Key: PJISLFCKHOHLLP-UHFFFAOYSA-N

Description

Historical Context of Organophosphate Research and Development

The history of organophosphate research dates back to the early 19th century. researchgate.netmedscape.com The systematic study of these chemicals began around 1820 with the esterification reaction of phosphoric acid and ethanol. researchgate.net

The synthesis of the first organophosphate cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), is often credited to Philippe de Clermont and Wladimir P. Moshnin in the laboratories of Adolphe Wurtz in Paris in the mid-19th century. researchgate.netmdpi.commmsl.czingentaconnect.comresearchgate.net Although TEPP was not the first synthesized organophosphate, it was the first identified as a cholinesterase inhibitor. researchgate.net Early work also included the synthesis of triethyl phosphate (B84403) (TEP) by Franz Anton Voegeli in 1848. researchgate.netmmsl.czresearchgate.net

The understanding of the biological significance of cholinesterase inhibition developed later. In 1920, Otto Loewi demonstrated that acetylcholine (B1216132) (ACh) acts as a chemical intermediary in nerve impulse transmission. nih.gov Organophosphates inhibit acetylcholinesterase, preventing the breakdown of acetylcholine, leading to its accumulation and disruption of neurotransmission. orst.edunih.govresearchgate.netnih.gov

During the 1930s and 1940s, German scientists, notably Gerhard Schrader at I. G. Farben, synthesized a large number of organophosphate compounds, investigating their potential as insecticides. researchgate.netmedscape.comwikipedia.orgvcu.edu This research also led to the development of highly toxic compounds, including the G series of nerve agents like tabun (B1200054) and sarin. medscape.commdpi.comnih.govwikipedia.orgvcu.edu

Initially, pest control primarily relied on substances like arsenic salts or plant extracts. wikipedia.org The discovery of the insecticidal properties of organophosphates by Schrader and others marked a significant shift, introducing a new class of synthetic organic compounds for pest control. wikipedia.org Following World War II, information about German work on toxic organophosphates influenced research in Allied countries. mdpi.com Organophosphate pesticides like parathion (B1678463) and malathion (B1675926) were among the first to be commercialized after the war. nih.govwikipedia.org

The research paradigm evolved further with the recognition of issues associated with conventional pesticides, such as the development of pest resistance and negative impacts on non-target organisms. princeton.eduresearchgate.net This led to an increased emphasis on integrated pest management (IPM) strategies, aiming to reduce reliance solely on chemical pesticides and integrate various control methods, including biological and cultural approaches. princeton.eduresearchgate.net Despite this shift, organophosphates continued to play a role in pest control, although their market share has declined compared to previous decades. nih.gov

The Scientific Trajectory of Amiton

This compound emerged within this broader context of organophosphate research.

This compound was discovered in 1952 at the plant protection laboratories of Imperial Chemical Industries (ICI) in the UK. rsc.org It was developed as an organophosphorus pesticide, specifically a derivative of thiocholine. researchgate.net A notable characteristic observed during its initial characterization was its unusually high percutaneous toxicity. rsc.org

The discovery of this compound's potent toxicity, particularly its percutaneous absorption, led to its disclosure to military research facilities like the UK's Porton Down. rsc.org This marked a turning point in the research trajectory of this compound, shifting the focus from purely agricultural applications towards its potential as a chemical warfare agent. rsc.orguni-muenchen.deuni-muenchen.de Modification of the this compound structure in collaborative research efforts led to the development of the V series of nerve agents, characterized by low volatility and high percutaneous and systemic toxicity. rsc.org VX, a well-known V agent, was developed through this process. rsc.org

Scholarly scrutiny of this compound and related compounds has continued, particularly in the context of chemical weapons conventions and the need for analytical methods to detect and characterize these substances. uni-muenchen.deuni-muenchen.deresearchgate.net Research has investigated the physico-chemical properties of this compound and its derivatives, including vapor pressure, which is relevant for assessing potential exposure routes. researchgate.net Studies have also explored structure-activity relationships to understand how modifications to the molecule affect its toxicity and bioactivity. tandfonline.com

Research trends have also included the synthesis and characterization of this compound-like compounds, some of which had not been previously reported in the literature. uni-muenchen.deuni-muenchen.de These studies contribute to a better understanding of the chemical space around this compound and its related structures. uni-muenchen.deuni-muenchen.de

Methodological Frameworks in this compound Research

Research on this compound and related organophosphates has employed various methodological frameworks to understand their chemical properties, synthesis, and biological activity.

Synthesis of this compound and this compound-like compounds has been achieved through methods such as the coupling of an appropriate amino alcohol in its enolate form to the respective phosphorylchloride. uni-muenchen.deuni-muenchen.de Analytical techniques are crucial for characterizing these compounds and their precursors. These include modern methods such as IR and Raman spectroscopy, HPLC- and GC- mass spectrometry, and NMR spectroscopy. uni-muenchen.deuni-muenchen.de X-ray single crystal structure analysis has also been used to determine the structures of some this compound-like compounds and their derivatives. uni-muenchen.deuni-muenchen.de

Investigations into the chemical behavior of this compound have included studies on isomerization, such as the thiono-thiol isomerization, to understand reaction kinetics and mechanisms. uni-muenchen.deuni-muenchen.de

To assess the biological activity and toxicity of this compound and its isomers, researchers have utilized bioassays. The classical Ellman assay, for instance, has been employed to determine the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes from different species in the presence of these compounds. researchgate.nettandfonline.com Aquatic toxicity has been tested using organisms like Vibrio fisheri bacteria. researchgate.nettandfonline.com

Furthermore, computational methodologies such as Quantitative Structure-Activity Relationship (QSAR) methods have been used to model toxicity data for various species, aiding in the prediction of biological activity based on chemical structure. researchgate.nettandfonline.comeuropa.eu These computational approaches complement experimental studies by providing predictive insights into the relationship between chemical structure and biological effect. europa.eu

The study of this compound also involves understanding its interaction with target enzymes like acetylcholinesterase. Methodologies focus on the inhibition kinetics and the mechanisms by which this compound binds to and inactivates the enzyme. orst.eduresearchgate.netnih.gov

Research in this area often requires rigorous methodological approaches to ensure the reliability and validity of findings, particularly given the potent nature of the compounds being studied. mdpi.comhireb.ca This includes careful experimental design, precise analytical measurements, and appropriate data analysis. mdpi.comhireb.ca

While specific detailed research findings or comprehensive data tables for this compound itself were not extensively available in the provided search results beyond general descriptions of its properties and the types of studies conducted, the methodologies employed highlight the scientific approaches taken to investigate this compound and its related structures.

Overview of Key Research Approaches

Scientific research on this compound employs a variety of approaches, ranging from synthetic chemistry to advanced analytical techniques and physico-chemical investigations.

A fundamental aspect of research involves the synthesis of this compound and related this compound-like compounds. This includes the preparation of organophosphates and their precursors, often achieved through the coupling of an appropriate amino alcohol in its enolate form to the respective phosphorylchloride. uni-muenchen.deuni-muenchen.de Research in this area has led to the synthesis of numerous this compound-like compounds, including many not previously documented in scientific literature. uni-muenchen.deuni-muenchen.de

Characterization and analytical investigation are central to understanding this compound. Researchers utilize a suite of modern analytical instruments for the comprehensive characterization of this compound and its precursors. uni-muenchen.deuni-muenchen.de Common techniques include IR and Raman spectroscopy, HPLC-Mass Spectrometry (MS), GC-MS, and NMR spectroscopy. uni-muenchen.deuni-muenchen.de For certain derivatives, such as quaternary ammonium (B1175870) salts, X-ray single crystal structure analysis has been employed to determine their structures. uni-muenchen.deuni-muenchen.de GC-MS is particularly important for characterizing this compound and identifying impurities, including by-products and degradation products, which is crucial for compliance with the Chemical Weapons Convention verification provisions. smolecule.com Due to the structural similarity among related molecules, in-depth investigations using techniques like two-dimensional mass spectrometry are necessary for unambiguous identification. uni-muenchen.deuni-muenchen.de

Studies also focus on the behavior of this compound in various matrices. Methods for the recovery and analysis of this compound from complex environmental samples, such as air, water, vegetation, concrete, paint, rubber, and soil, have been developed. uni-muenchen.desmolecule.comhelsinki.fi Techniques like solid-phase microextraction (SPME) coupled with GC-MS have proven effective for the extraction and direct processing of such organophosphorus compounds. uni-muenchen.dehelsinki.fi

Another significant area of research is the study of this compound's isomerization, specifically the thiono-thiol rearrangement. uni-muenchen.deuni-muenchen.deacs.orgsmolecule.com Investigations delve into the kinetics of this reaction, revealing a first-order decay for the thiono educt and its dependence on the solvent used. uni-muenchen.deuni-muenchen.de

Furthermore, research involves determining the physico-chemical properties of this compound and its derivatives. The transpiration method, for instance, has been successfully applied to determine the vapor pressure and related data for this compound, particularly relevant for low volatile, thermolabile, and toxic compounds. researchgate.netuni-muenchen.deacs.org Knowledge of vapor pressure is valuable for estimating the detectability of the substance in the air. uni-muenchen.de

While avoiding dosage and adverse effects, research also touches upon the toxicological properties by studying the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netuni-muenchen.de Methods like the Ellman assay are used to determine inhibitory constants, and studies explore how modifications to the compound's structure can influence this inhibitory effect. uni-muenchen.de Aquatic toxicity has also been assessed using methods involving organisms like Vibrio fisheri bacteria. researchgate.net Computational methods, such as Quantitative Structure-Activity Relationship (QSAR), are utilized to model toxicity data. researchgate.net

Interdisciplinary Perspectives in Compound Analysis

The analysis of this compound inherently involves interdisciplinary perspectives, drawing upon expertise from various scientific and technical fields. The classification of this compound under the Chemical Weapons Convention necessitates a strong link between chemistry and international policy and verification regimes. wikipedia.orgontosight.airesearchgate.netuni-muenchen.deuni-muenchen.desmolecule.com Analytical chemistry plays a crucial role in developing and implementing methods for the detection and identification of this compound and its degradation products in support of CWC verification provisions. uni-muenchen.deuni-muenchen.desmolecule.comhelsinki.fi

Environmental science is integrated with analytical chemistry in the development of techniques for extracting and analyzing this compound from diverse environmental matrices, which is vital for monitoring and potential remediation efforts. uni-muenchen.desmolecule.comhelsinki.fi The study of this compound's physico-chemical properties, such as vapor pressure, combines principles of chemistry and physics to understand its behavior and persistence in different environments. researchgate.netuni-muenchen.deacs.org

Toxicological research, while focused on the compound's interaction with biological systems, relies on chemical analysis to understand the relationship between structure and activity, as well as biological assays to measure effects. researchgate.netuni-muenchen.de The application of QSAR methods further bridges chemistry with computational science and cheminformatics to predict toxicity based on chemical structure. researchgate.net

Historically, the research on this compound also involved agricultural science during its investigation as a pesticide. wikipedia.orgresearchgate.net Furthermore, its context as a nerve agent involves considerations from defense science and international security. The comprehensive understanding and control of this compound thus require a collaborative approach that integrates knowledge and techniques from chemistry, biology, physics, environmental science, computational science, and relevant policy domains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24NO3PS B1196955 Amiton CAS No. 78-53-5

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... . /Organophosphorus pesticides/

CAS No.

78-53-5

Molecular Formula

C10H24NO3PS

Molecular Weight

269.34 g/mol

IUPAC Name

2-diethoxyphosphorylsulfanyl-N,N-diethylethanamine

InChI

InChI=1S/C10H24NO3PS/c1-5-11(6-2)9-10-16-15(12,13-7-3)14-8-4/h5-10H2,1-4H3

InChI Key

PJISLFCKHOHLLP-UHFFFAOYSA-N

SMILES

CCN(CC)CCSP(=O)(OCC)OCC

Canonical SMILES

CCN(CC)CCSP(=O)(OCC)OCC

boiling_point

230 °F at 0.2 mmHg (EPA, 1998)
110 °C at 0.2 mm Hg
Bp: 76 °C at 0.01 mm Hg

Color/Form

Colorless liquid

melting_point

Crystals from isopropanol + ether;  Mp: 98-99 °C /Amiton acid oxalate, (amiton hydrogen oxalate)/

Other CAS No.

78-53-5

physical_description

Amiton is a liquid. Used as an acaricide and insecticide. (EPA, 1998)
Colorless liquid;  [HSDB]

Related CAS

3734-97-2 (oxalate[1:1])

solubility

Highly soluble in water and most organic solvents

Synonyms

amiton
amiton oxalate (1:1)
O,O-diethyl S-(diethylaminoethyl) phosphorothiolate

vapor_pressure

0.01 mm Hg @ 80 °C

Origin of Product

United States

Biochemical and Molecular Mechanisms of Amiton Interaction

Enzymatic Target Identification and Characterization

The principal targets of Amiton are the cholinesterase enzymes, a family of hydrolases crucial for the breakdown of acetylcholine (B1216132) (ACh). These enzymes are vital for terminating cholinergic signaling in various physiological processes.

Cholinesterase Enzymes: Structural Variants and Isoforms

The cholinesterase family primarily consists of two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also known as pseudocholinesterase. wikipedia.orgwikilectures.euresearchgate.net While structurally homologous, these enzymes exhibit differences in substrate specificity, inhibitor susceptibility, and tissue distribution. researchgate.net

AChE is predominantly found at postsynaptic neuromuscular junctions, in muscles, and nerves, where its main role is the rapid hydrolysis of acetylcholine to choline (B1196258) and acetic acid, thereby terminating neuronal transmission. wikipedia.orgnih.gov AChE exists in multiple molecular forms and is more tissue-specific than BChE. wikilectures.eunih.gov In mammals, AChE and BChE share a strong primary homologous structure. wikilectures.eu

BChE is primarily synthesized in the liver and secreted into the bloodstream, although it is also found in other tissues. wikilectures.eunih.gov BChE hydrolyzes a broader range of choline esters compared to AChE, including butyrylcholine, and can also hydrolyze some larger acyl group-containing substrates that AChE cannot. researchgate.netcitius.technology BChE also exists in multiple molecular forms. wikilectures.eu

Both AChE and BChE are characterized by an α/β-hydrolase fold and possess a catalytic amino acid triad (B1167595) located at the base of a deep active-site gorge. pnas.org In addition to the catalytic site, cholinesterases have a peripheral anionic site (PAS) located near the entrance of the gorge, which plays a role in substrate recognition and allosteric modulation. pnas.orgnih.govmdpi.comacs.org

Substrate Specificity and Catalytic Mechanisms of Target Enzymes

Cholinesterase enzymes catalyze the hydrolysis of choline esters through a highly efficient mechanism involving the catalytic triad, typically composed of serine, histidine, and an acidic residue (glutamate or aspartate). wikipedia.orgnih.govacs.orgembopress.orgresearchgate.net The hydrolysis of acetylcholine by AChE, for instance, involves the formation of a tetrahedral intermediate, followed by the acylation of the active-site serine residue and the release of choline. nih.govembopress.org The acetylated enzyme is then rapidly hydrolyzed by a water molecule, regenerating the free enzyme and releasing acetic acid. embopress.org This catalytic process is extremely fast, with AChE exhibiting a high turnover rate. embopress.orgwou.edu

The distinct substrate specificities of AChE and BChE are attributed to differences in the size and composition of their active sites, particularly the acyl-binding pocket. citius.technologyresearchgate.net In AChE, the acyl-binding pocket is narrower due to the presence of specific amino acid residues (e.g., phenylalanine residues), which restricts the binding and hydrolysis of substrates with larger acyl groups. citius.technologyresearchgate.net In contrast, BChE has a larger acyl-binding pocket (e.g., containing leucine (B10760876) and valine residues), allowing it to accommodate and hydrolyze bulkier substrates more effectively. citius.technologyresearchgate.net The peripheral anionic site also contributes to substrate specificity and can influence the catalytic efficiency and substrate inhibition characteristics of these enzymes. nih.govmdpi.comacs.org

This compound-Enzyme Kinetic Interactions

This compound interacts with cholinesterase enzymes through kinetic mechanisms that lead to inhibition of their catalytic activity. Organophosphates like this compound are known to inhibit cholinesterases by forming a stable covalent bond with the active-site serine residue. wikipedia.orgnih.govwho.int

Determination of Inhibition Constants (K_i) and Dissociation Constants

The potency of an inhibitor and its affinity for an enzyme are often characterized by inhibition constants (K_i) and dissociation constants (K_d). pharmacologycanada.org The K_i represents the concentration of the inhibitor required to reduce the enzyme's activity by half under specific conditions and is reflective of the binding affinity. pharmacologycanada.orgebmconsult.com A lower K_i value indicates a higher binding affinity and greater inhibitory potency. pharmacologycanada.orgebmconsult.com

Research on the interaction of this compound and its analogues with human AChE has revealed that structural variations can influence inhibitory potency, as reflected in their k_i values. nih.gov For instance, modifications to the N,N-dialkyl residues in this compound analogues have been shown to have a moderate impact on inhibitory potency. nih.gov

Analysis of Reaction Rates and Turnover Dynamics

The catalytic efficiency of an enzyme is often described by its turnover rate or turnover frequency (k_cat), which represents the number of substrate molecules converted to product by a single enzyme molecule per unit time when the enzyme is saturated with substrate. wou.eduacs.orgquora.com Cholinesterases, particularly AChE, are known for their exceptionally high turnover rates, operating near the diffusion limit. embopress.orgingentaconnect.com

In the presence of an inhibitor like this compound, the reaction rate of the enzyme is reduced. The extent of this reduction depends on the inhibitor concentration and its kinetic interaction with the enzyme. Analysis of reaction rates in the presence of varying inhibitor concentrations allows for the determination of kinetic parameters such as K_i and provides insights into the mechanism of inhibition. acs.orgchemguide.co.uk Techniques such as stopped-flow instrumentation and automated data processing have been developed to study cholinesterase kinetics and evaluate inhibition constants. capes.gov.br

Organophosphate inhibitors, including this compound, interfere with the normal catalytic cycle by phosphorylating the active-site serine, preventing the enzyme from effectively binding and hydrolyzing its substrate, acetylcholine. wikipedia.orgnih.gov This leads to an accumulation of acetylcholine in the synapse, disrupting normal neurotransmission. wikipedia.orgnih.govresearchgate.net

Pseudo-Irreversible vs. Reversible Inhibition Mechanisms

Cholinesterase inhibitors are generally classified based on the nature of their interaction with the enzyme's active site as reversible, pseudo-irreversible (or quasi-irreversible), or irreversible inhibitors. wikipedia.orgresearchgate.netmdpi.com

Reversible inhibitors bind to the enzyme through non-covalent interactions, and the enzyme activity can be fully restored upon removal of the inhibitor. mdpi.com

Pseudo-irreversible inhibitors, such as carbamates, form a covalent bond with the active-site serine, similar to the natural substrate during catalysis. However, the carbamylated enzyme is more stable than the acetylated intermediate formed during normal hydrolysis, leading to a longer duration of inhibition compared to reversible inhibitors. wikipedia.orgresearchgate.netmdpi.commedscape.com While the enzyme is eventually reactivated through hydrolysis of the carbamoyl (B1232498) enzyme, this process is significantly slower than the deacetylation step in the normal catalytic cycle. mdpi.com

Irreversible inhibitors, such as organophosphates like this compound, also form a covalent bond with the active-site serine residue, resulting in a phosphorylated enzyme. wikipedia.orgnih.govwho.int The phosphorylated enzyme is typically very stable, and the dephosphorylation (reactivation) process is extremely slow, often on the order of days. nih.gov This stable covalent modification effectively inactivates the enzyme for a prolonged period, rendering the inhibition essentially irreversible under physiological conditions. wikipedia.orgnih.gov The phosphorylation inhibits the binding of the acetyl group of acetylcholine to the esteratic site, preventing its cleavage. wikipedia.org The aging phenomenon, which involves a further modification of the phosphorylated enzyme, can make the inhibited enzyme even more resistant to reactivation by oxime reactivators.

This compound, as an organophosphate, is characterized as an irreversible inhibitor of cholinesterases due to the stable phosphylation of the active-site serine residue. wikipedia.orgnih.gov This irreversible binding distinguishes it from reversible and pseudo-irreversible inhibitors and underlies its potent and long-lasting inhibitory effects on cholinesterase activity.

EnzymePrimary SubstrateKey Structural Features of Active SiteInhibition by Organophosphates (e.g., this compound)Inhibition Mechanism Classification
Acetylcholinesterase (AChE)AcetylcholineNarrow acyl-binding pocket, Catalytic triad (Ser, His, Glu/Asp), Peripheral anionic sitePhosphylation of active-site serineIrreversible
Butyrylcholinesterase (BChE)Butyrylcholine, other choline estersWider acyl-binding pocket, Catalytic triad (Ser, His, Glu/Asp), Peripheral anionic sitePhosphylation of active-site serineIrreversible

Aging Phenomena and Phosphorylation Site Characterization

While direct research specifically detailing the "aging phenomena" of this compound in the context of its interaction with target enzymes like AChE was not prominently found in the search results, the concept of aging in organophosphate-inhibited enzymes is a well-established mechanism. Aging refers to a secondary reaction that occurs after the initial phosphorylation of the enzyme's active site serine residue by the organophosphate. This process typically involves the dealkylation of the phosphorylated enzyme, resulting in a negatively charged phosphinate moiety that is more resistant to hydrolysis and oxime-induced reactivation. This effectively makes the inhibition irreversible.

Research on phosphorylation sites in other biological contexts, such as in proteins related to aging and neurodegeneration, highlights the critical role of specific phosphorylation events in modulating protein function and interactions. For instance, site-specific phosphorylation of proteins like tau and alpha-synuclein (B15492655) is implicated in the formation of aggregates and the progression of neurodegenerative diseases. researchgate.netfrontiersin.org Phosphorylation at specific residues can influence protein conformation, stability, and interaction with other molecules. nih.gov While these examples are not directly about this compound, they illustrate the broader significance of phosphorylation site characterization in understanding the molecular mechanisms underlying biological processes and the impact of chemical agents that interfere with phosphorylation-dependent enzymes.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how modifications to a molecule's structure influence its biological activity. uok.ac.inmdpi.com For organophosphates like this compound, SAR studies would typically investigate how changes to the phosphate (B84403) ester, the leaving group, or the attached substituents affect their ability to inhibit enzymes like AChE.

Rational design and synthesis of derivatives involve using the knowledge gained from SAR studies to create new compounds with desired properties, such as increased potency, selectivity, or altered pharmacokinetic profiles. researchgate.netnih.govmdpi.com This process often involves targeted modifications of the parent structure based on hypotheses about how these changes will impact binding to the target enzyme and subsequent biochemical effects. While specific details on the rational design and synthesis of this compound derivatives were not extensively detailed in the search results, the general principles of rational design in creating enzyme inhibitors and other biologically active molecules are well-documented. researchgate.netnih.govmdpi.com This includes considering factors like steric and electronic effects of substituents, as well as potential interactions with the enzyme's active site.

Stereoisomerism, particularly the presence of chiral centers, can lead to significant differences in the biological activity of molecules, including their interactions with enzymes. nih.govsolubilityofthings.comtamu.edumdpi.comnih.gov Enzymes are often highly stereospecific, meaning they can preferentially bind to and react with one stereoisomer over another. solubilityofthings.comtamu.edu This stereospecificity arises from the defined three-dimensional structure of the enzyme's active site, which can accommodate one stereoisomer more favorably than others. solubilityofthings.comtamu.edu For chiral organophosphates, different stereoisomers can exhibit varying potencies and rates of enzyme inhibition. tamu.edu This is because the precise orientation of the molecule within the active site, which is dictated by its stereochemistry, influences the alignment of the reactive phosphorus center with the catalytic serine residue. tamu.edu Studies on the enzymatic hydrolysis of chiral organophosphates have demonstrated significant stereospecificity, highlighting the importance of considering stereochemistry in understanding their biochemical interactions. tamu.edu

Computational and Biophysical Approaches to this compound-Target Interactions

Computational and biophysical approaches play a crucial role in studying the interactions between small molecules like this compound and their biological targets at a molecular level. diva-portal.orgnih.govresearchgate.netplos.orgresearchgate.net These methods provide insights into binding mechanisms, affinities, and the dynamics of the interaction.

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor), such as an enzyme. mdpi.comnih.govnih.govresearchgate.netscirp.org By exploring different poses of the ligand within the receptor's binding site and evaluating their interactions, docking studies can provide valuable information about the potential binding modes. mdpi.comnih.govnih.govresearchgate.netscirp.org

Quantum Mechanical Calculations of this compound Reactivity

Quantum mechanical (QM) calculations play a pivotal role in understanding the reactivity of organic compounds, including organophosphates like this compound. acs.org These calculations provide insights into the electronic structure, reaction pathways, and energy barriers associated with chemical transformations. While prevalent methods like Density Functional Theory (DFT) and coupled-cluster theory are widely used, they may face limitations in accurately describing systems with multiconfigurational character, which can be relevant in reactive intermediates and transition states. acs.orgnih.gov More accurate descriptions in such cases often necessitate the use of multireference methods. acs.org

For organophosphates, QM calculations can help elucidate the mechanisms of enzymatic hydrolysis and the phosphorylation of target enzymes. These calculations can predict the feasibility and kinetics of different reaction pathways by determining transition state geometries and activation energies. The accuracy of QM calculations in estimating thermodynamic properties of biochemical reactions has been assessed, with results showing that DFT calculations, when combined with calibration, can yield mean absolute errors comparable to experimental measurements for diverse metabolic reactions. researchgate.netnih.gov This suggests that QM methods can provide valuable quantitative data for understanding this compound's reactivity at a molecular level.

Spectroscopic Analysis of Enzyme-Inhibitor Adducts

Spectroscopic techniques are essential for the structural characterization of the adducts formed between enzymes and inhibitors like this compound. When this compound interacts with its primary target, acetylcholinesterase, it forms a covalent adduct through phosphorylation of a serine residue in the enzyme's active site. nih.gov Analyzing these enzyme-inhibitor adducts provides direct evidence of the interaction and helps to identify the specific amino acid residues involved.

Techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose. uni-muenchen.desci-hub.se Mass spectrometric analysis can confirm the formation of the adduct by detecting the enzyme with the added mass of the inhibitory moiety. Tandem MS (MS/MS or MSn) can provide further structural information about the modified peptide fragments, helping to pinpoint the exact site of phosphorylation. acs.org NMR spectroscopy can offer detailed insights into the local environment and conformation of the enzyme-inhibitor complex, providing information about the nature of the covalent bond and any conformational changes induced in the enzyme upon inhibition. nih.govacs.org Studies on enzyme-inhibitor adducts using techniques like NMR have been successful in characterizing the interaction and the resulting structural changes. sci-hub.senih.govacs.org

Metabolic Transformation Pathways of this compound in Biological Systems (Non-Human)

The metabolic transformation of this compound in non-human biological systems is a crucial aspect of understanding its fate and effects in the environment and in organisms exposed to it. Metabolism generally involves enzymatic processes that convert the parent compound into metabolites, which can be more or less toxic than the original substance. oaepublish.com These transformations primarily occur through Phase I and Phase II reactions. Phase I reactions typically introduce or expose functional groups, increasing the compound's polarity, while Phase II reactions involve the conjugation of the modified compound with polar molecules to facilitate excretion. oaepublish.comsigmaaldrich.comresearchgate.net

Enzymatic Hydrolysis Mechanisms (e.g., Carboxylesterases, Phosphotriesterases)

Enzymatic hydrolysis is a significant pathway for the detoxification of organophosphates, including this compound, in many biological systems. Enzymes such as carboxylesterases and phosphotriesterases are known to catalyze the hydrolysis of phosphoric acid esters. researchgate.netnih.gov Carboxylesterases are broad-specificity hydrolases that cleave ester or amide bonds. nih.gov Phosphotriesterases (PTEs), also known as organophosphorus hydrolases (OPH), are particularly effective at hydrolyzing the triester bonds found in organophosphates. researchgate.netimrpress.comimrpress.com

Microbial enzymes, including various phosphatases and phosphotriesterases, play a role in the degradation of organophosphate insecticides. researchgate.net For instance, OPH from Pseudomonas diminuta has demonstrated a wide range of substrate specificity, although its activity against P-S bonds, as found in this compound, may be limited. biotechrep.ir However, other enzymes like peroxidases have been shown to be capable of cleaving P-S bonds in compounds such as this compound. biotechrep.ir The hydrolysis of organophosphates can be stereoselective, with some enzymes showing preferential activity towards specific isomers. imrpress.comimrpress.com

Oxidative Biotransformation Routes (e.g., Cytochrome P450 systems)

Oxidative biotransformation is another major pathway in the metabolism of xenobiotics, often catalyzed by cytochrome P450 (CYP) enzymes. sigmaaldrich.comresearchgate.netuniroma1.ituomus.edu.iq These enzymes are a superfamily of monooxygenases that catalyze the insertion of an oxygen atom into the substrate, increasing its polarity and facilitating further metabolism or excretion. sigmaaldrich.comuomus.edu.iqnih.gov CYP enzymes are primarily located in the endoplasmic reticulum of liver tissue but are also found in other tissues. sigmaaldrich.comuomus.edu.iq

CYP-mediated oxidation can occur through various mechanisms, including hydroxylation, N-, O-, and S-dealkylation. oaepublish.comuomus.edu.iq For organophosphates, oxidative biotransformation can lead to the formation of oxon derivatives, which are often more potent inhibitors of acetylcholinesterase than the parent thiono compounds. The cytochrome P450 system requires NADPH as an electron donor for its catalytic activity. sigmaaldrich.comuomus.edu.iq While general mechanisms of CYP-catalyzed oxidations are well-established, the specific oxidative routes for this compound in various non-human species would depend on the expressed CYP isoforms and their substrate specificity. sigmaaldrich.comuniroma1.ituomus.edu.iqroyalsocietypublishing.org

Conjugation Reactions and Metabolite Identification

Conjugation reactions, also known as Phase II metabolism, involve the covalent attachment of a polar molecule (such as glucuronic acid, sulfate, glutathione (B108866), or amino acids) to the parent compound or its Phase I metabolites. oaepublish.comresearchgate.netresearchgate.neteuropa.eumdpi.comscispace.com This process typically increases the water solubility of the metabolites, promoting their excretion from the organism. sigmaaldrich.comeuropa.eu

In plants, conjugation with glucose is common, forming O-glucosides, glucose esters, and N- and S-glucosides. europa.eu Conjugation with glutathione and amino acids also occurs in plants. europa.eu In animals, common conjugation pathways include glucuronidation, sulfation, and glutathione conjugation. oaepublish.comresearchgate.netmdpi.comscispace.com Metabolite identification is crucial for understanding the metabolic fate of this compound and involves analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). uni-muenchen.deacs.orgmdpi.com These techniques allow for the separation, detection, and structural elucidation of metabolites based on their molecular weight and fragmentation patterns. acs.orgmdpi.com Stable isotope labeling can also be used to track the metabolic transformations and identify metabolites.

Species-Specific Differences in Metabolism (e.g., insect vs. plant)

Metabolic pathways and their rates can vary significantly between different species, leading to species-specific differences in the metabolism of compounds like this compound. oaepublish.commdpi.comuva.nl These differences can be attributed to variations in the expression levels and substrate specificities of metabolic enzymes, such as carboxylesterases, phosphotriesterases, and cytochrome P450 isoforms. oaepublish.comuniroma1.itroyalsocietypublishing.orgmdpi.com

Insects and plants, for example, exhibit distinct metabolic capabilities. While both can perform hydrolysis and oxidative transformations, the specific enzymes involved and the predominant pathways may differ. royalsocietypublishing.orgfrontiersin.orgtandfonline.com Plant metabolism of xenobiotics often involves conjugation with plant-specific molecules like glucose. europa.eu Insect metabolism is heavily influenced by enzymes like esterases and cytochrome P450s, which play key roles in insecticide detoxification or activation. researchgate.netfrontiersin.org Species-specific differences in metabolism can have significant implications for the toxicity and persistence of this compound in different organisms and environments. Understanding these variations is essential for assessing the ecological impact of the compound.

Environmental Fate and Biogeochemical Cycling of Amiton

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the transformation of a compound through non-living environmental factors, including chemical reactions like hydrolysis and physical processes like photolysis. rsc.orgrsc.org

Hydrolysis Kinetics in Aqueous Environments (pH, temperature effects)

Adsorption and Desorption Dynamics in Soil and Sediments

Adsorption to soil and sediment particles can significantly influence the mobility and bioavailability of chemicals in the environment. scielo.brorientjchem.org Sorption is a broader mechanism that includes adsorption and precipitation, representing the transfer of ions between the solution and solid-phase materials. scielo.br The adsorption of chemicals to soil can be influenced by factors such as the soil's composition, including the presence of humic substances and clay minerals. orientjchem.orgepa.gov Studies on the adsorption of other compounds to soil have shown that it can be a kinetic process, with initial rapid retention followed by slower behavior. acs.org The formation of hydrogen bonds between a compound and soil organic matter, such as humic acids, can be responsible for adsorption. orientjchem.org Desorption is the reverse process of adsorption, where the adsorbed compound is released back into the surrounding environment. scielo.bracs.org

Biotic Transformation and Mineralization by Microorganisms

Microorganisms, including bacteria and fungi, play a crucial role in the transformation and mineralization of many organic compounds, including pesticides, in the environment. oup.commdpi.compublish.csiro.aumdpi.com Biodegradation refers to the ability of organisms, often microbial, to consume carbon-rich compounds and convert them into simpler substances like biomass, carbon dioxide, water, and/or dissolved organic carbon. rsc.orgrsc.org

Bacterial and Fungal Degradation Mechanisms

Microbial degradation of organophosphorus compounds often involves enzymatic processes. oup.com Hydrolysis of P-O-alkyl and P-O-aryl bonds is considered a significant step in the detoxification of organophosphates by microorganisms. oup.com Microorganisms can utilize pesticides as a source of energy and nutrients, leading to their decomposition. oup.commdpi.com The degradation can occur through mineralization, where the compound is completely broken down into inorganic substances, carbon dioxide, and water, or through co-metabolism. mdpi.com Enzymes, such as organophosphate hydrolase or phosphotriesterase, can catalyze the initial steps of organophosphorus compound degradation. oup.com

Isolation and Characterization of Amiton-Degrading Microorganisms

The isolation and characterization of microorganisms capable of degrading specific pesticides are important for understanding the mechanisms of biodegradation and for potential bioremediation applications. oup.commdpi.com While the provided search results discuss the isolation of microorganisms that degrade organophosphorus compounds in general, and mention specific genera known for pesticide degradation like Flavobacterium, Pseudomonas, Rhodococcus, and Bacillus, there is no specific information on the isolation or characterization of microorganisms specifically known to degrade this compound. oup.compublish.csiro.aumdpi.com Research on microbial degradation of other compounds highlights the diversity of microorganisms involved and the importance of understanding their enzymatic pathways. mdpi.comnih.gov

Gene Expression and Enzymatic Activities in Microbial Biotransformation

Microorganisms play a significant role in the degradation of organic compounds, including organophosphorus pesticides like this compound, through enzymatic activity. researchgate.netnih.gov Microbial degradation can involve the breakdown of complex molecules into smaller, more readily usable substances. researchgate.net Enzymes secreted by microorganisms, known as extracellular enzymes, are often the initial catalysts in the degradation of organic polymers. researchgate.netnih.gov These enzymes can break down chemical bonds and convert toxic compounds into less toxic metabolites or contribute to their complete mineralization. nih.gov

Research has identified various microbial enzymes capable of degrading organophosphorus compounds. nih.govoup.com The biochemistry of organophosphorus compound degradation by many bacteria appears to be similar, often involving an enzyme like organophosphate hydrolase or phosphotriesterase catalyzing the initial degradation step. oup.com The effectiveness of microbial degradation can be influenced by environmental factors such as temperature, pH, and the bioavailability of the pesticide. researchgate.netnih.gov Soil pH, for instance, has been implicated in the enhanced degradation of some herbicides, potentially by affecting enzymatic activity and the uptake of the substance by microorganisms. oup.com

While specific detailed research findings on the gene expression and enzymatic activities directly related to this compound's microbial biotransformation are not extensively available in the provided search results, the general principles of microbial degradation of organophosphorus compounds apply. The degradation is enzyme-driven, and the genetic makeup of the microbial community dictates the specific enzymes produced and thus the degradation pathways available.

Co-metabolism and Synergistic Degradation Pathways

Co-metabolism is a process where a microorganism degrades a compound not as its primary source of carbon or energy, but in the presence of another growth substrate. Synergistic degradation pathways involve the collaborative action of multiple microorganisms or enzymes to break down a compound more effectively than a single entity could.

Studies on organophosphorus compound degradation have shown that it can occur through co-metabolism, requiring the presence of a complementary substrate to provide carbon and energy. nih.gov This suggests that the degradation of this compound in the environment might be enhanced when other organic substrates are available to support microbial growth and activity.

While specific examples of co-metabolism or synergistic pathways for this compound were not found in the provided results, the concept is well-established for organophosphorus compounds. Different microbial communities and their diverse enzymatic capabilities can lead to complex degradation pathways. The presence of mixed microbial populations in soil and water environments could facilitate the complete breakdown of this compound through a series of sequential or simultaneous enzymatic reactions carried out by different species.

Environmental Transport and Distribution Modeling

The transport and distribution of this compound in the environment are influenced by its physical and chemical properties and environmental conditions. Modeling these processes is crucial for predicting the potential exposure risks and environmental concentrations.

Leaching and Runoff Potential in Agricultural Systems

Leaching and runoff are significant pathways for the transport of chemicals from agricultural systems into groundwater and surface water bodies. wisc.eduresearchgate.net Leaching refers to the movement of substances through the soil profile with infiltrating water, while runoff involves the transport of substances across the soil surface by flowing water.

The potential for a compound to leach is influenced by its solubility in water, its adsorption to soil particles, and soil properties like texture and hydraulic conductivity. researchgate.netstats.govt.nzmassey.ac.nz this compound's limited solubility in water cymitquimica.com might suggest a lower potential for leaching compared to highly soluble compounds. However, factors such as the amount of rainfall, the nature of the crop grown, and the quantity of applied substance also play a role. researchgate.netstats.govt.nz

Runoff potential is influenced by factors such as rainfall intensity, soil type, slope, and vegetative cover. Preventing runoff from contaminated sites is an important measure to contain environmental contamination. enviro-lawyer.com

While direct data on this compound's leaching and runoff in agricultural systems were not found, general principles of pesticide transport in soil apply. Compounds with lower soil adsorption and higher water solubility tend to have higher leaching potential. Soil organic carbon content can influence the adsorption of chemicals, potentially affecting their mobility. massey.ac.nzresearchgate.net

Volatilization from Soil and Water Surfaces

Volatilization is the process by which a substance moves from the soil or water phase to the atmosphere in gaseous form. This process is influenced by the compound's vapor pressure and Henry's Law constant.

The vapor pressure of a substance indicates its tendency to evaporate. This compound has a reported vapor pressure of 0.000448 mmHg at 25 °C. lookchem.com Knowledge of vapor pressure is important for estimating the detectability of a substance in the air. uni-muenchen.de

Volatilization from soil surfaces is also influenced by soil properties such as moisture content and organic matter. Water in soil can compete with the chemical for adsorption sites, and moisture content affects the diffusion of the chemical to the soil surface.

Atmospheric Transport and Deposition Processes

Once volatilized, this compound can be transported in the atmosphere. Atmospheric transport can distribute the compound over long distances. Deposition processes, such as wet deposition (removal by precipitation) and dry deposition (removal by particles or gases), can return the substance to soil and water surfaces.

The extent of atmospheric transport and deposition depends on factors such as wind speed and direction, atmospheric stability, and the physical state of the compound in the atmosphere. While the provided search results discuss atmospheric processes in the context of biogeochemical cycles and the transport of other substances like aerosols and trace gases theamazonwewant.orgcdnsciencepub.com, specific details regarding the atmospheric transport and deposition of this compound were not found.

Predictive Modeling of Environmental Concentrations

Predictive modeling is used to estimate the environmental concentrations of chemicals in various compartments (soil, water, air) based on their properties, release rates, and environmental conditions. These models can help assess the potential risks posed by a substance.

Modeling of pesticide fate and transport in the environment often involves considering processes such as degradation, leaching, runoff, volatilization, and plant uptake. massey.ac.nztandfonline.com Various models exist to simulate the movement of chemicals in soil profiles and predict leaching to groundwater. researchgate.netwaikato.ac.nz

While the provided search results mention the use of models for predicting nitrate (B79036) leaching in agricultural systems tandfonline.comwaikato.ac.nz and simulating herbicide fate under amended soil scenarios researchgate.net, specific predictive modeling studies focused on this compound were not identified. The lack of readily available comprehensive environmental fate data for this compound herts.ac.uk may limit the accuracy of such models.

Bioaccumulation and Biotransformation in Non-Target Organisms (Ecotoxicological Context)

The interaction of this compound with non-target organisms involves potential uptake, distribution within tissues, metabolic processes, and excretion. As an organophosphate, its primary mode of toxic action involves the inhibition of acetylcholinesterase (AChE) herts.ac.ukherts.ac.ukepa.govhibiscuspublisher.com.

Uptake and Distribution in Aquatic Biota (e.g., fish, invertebrates)

The uptake of chemicals by aquatic organisms such as fish and invertebrates can occur through various routes, including the gills, dietary ingestion, and dermal absorption nih.govacs.orgnih.govlongdom.org. The rate and extent of uptake are influenced by factors such as the chemical properties of the compound (e.g., lipophilicity), water quality parameters (e.g., pH, temperature, salinity), and physiological characteristics of the organism (e.g., respiration rate, feeding strategy, membrane composition) nih.govacs.orgnih.govlongdom.org.

Metabolism and Excretion in Plants and Terrestrial Invertebrates

Organisms can metabolize xenobiotics through enzymatic processes, transforming them into different compounds, often less toxic or more easily excretable forms. Excretion is the process by which waste products and metabolized substances are eliminated from the organism.

Plants have various mechanisms for handling metabolic waste, including excretion through stomata, guttation, leaf fall (abscission), deposition in bark, and storage in vacuoles steemit.comnotesforshs.com. Terrestrial invertebrates also have excretory processes, with nitrogenous waste often eliminated as ammonia, urea, or uric acid, depending on the species and its habitat ck12.orgnih.govresearchgate.netamazon.com.

Specific information regarding the metabolic pathways and excretion rates of this compound in plants and terrestrial invertebrates is limited in the available resources. While some studies address the metabolism of other herbicides in plants acs.orgnih.gov and nitrogen excretion in terrestrial invertebrates nih.govresearchgate.netamazon.com, detailed research on the biotransformation and elimination of this compound in these non-target organisms was not found.

Trophic Transfer Dynamics in Ecosystems

Trophic transfer refers to the movement of substances through different levels of a food chain univ-bba.dzaakash.ac.insavemyexams.comhamilton-trust.org.ukthinkib.netaakash.ac.in. Bioaccumulation within individual organisms and the potential for biomagnification (increasing concentration at successively higher trophic levels) are important considerations in assessing the ecological risk of persistent chemicals nih.govlongdom.orgbiorxiv.orgmdpi.comuniv-bba.dzresearchgate.netaiu.eduepa.govresearchgate.net.

Organophosphate pesticides, as a class, have been noted for their potential to persist in the environment and undergo bioaccumulation and biomagnification, particularly in aquatic food chains involving fish researchgate.net. The trophic transfer factor (Ft), defined as the ratio of the pollutant concentration in a consumer to that in its food, can be used to assess biomagnification potential univ-bba.dz. An Ft greater than 1 suggests biomagnification univ-bba.dz.

Despite the general understanding of organophosphate behavior in food chains, specific studies detailing the trophic transfer dynamics and biomagnification potential of this compound within various ecosystems are not comprehensively documented in the consulted literature.

Biomarker Development for Exposure Assessment (e.g., cholinesterase activity in environmental organisms)

Biomarkers are measurable biological changes that can indicate exposure to or effects from environmental contaminants dergipark.org.trfrontiersin.orgcoastalwiki.org. In ecotoxicology, biomarkers are valuable tools for assessing the impact of pollutants on organisms and ecosystems dergipark.org.trfrontiersin.orgcoastalwiki.orgtandfonline.commdpi.com. Biomarkers of exposure indicate contact with a substance, while biomarkers of effect demonstrate a biological response to the contaminant frontiersin.orgcoastalwiki.org.

Acetylcholinesterase (AChE) inhibition is a widely recognized and utilized biomarker for assessing exposure to organophosphate and carbamate (B1207046) pesticides in a variety of organisms, including fish and other environmental species epa.govhibiscuspublisher.comcoastalwiki.orgmdpi.comnih.gov. These pesticides exert their primary toxic effect by inhibiting AChE, an enzyme essential for neurotransmission herts.ac.ukherts.ac.ukepa.govhibiscuspublisher.com. The resulting accumulation of acetylcholine (B1216132) at neuromuscular junctions leads to rapid muscle twitching and potentially paralysis epa.gov.

Advanced Analytical Methodologies for Amiton Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), are fundamental for the analysis of Amiton. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, or Electrochemical Detection

High-Performance Liquid Chromatography is another essential technique for this compound analysis, particularly for samples that are not easily volatile or are thermally labile. HPLC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase.

Various detectors can be coupled with HPLC for this compound detection. Ultraviolet (UV) detectors are common, provided this compound or a suitable derivative has a chromophore that absorbs UV light at a specific wavelength. Fluorescence detectors offer higher sensitivity for compounds that naturally fluoresce or can be derivatized to become fluorescent. Electrochemical detection (ECD) is highly sensitive and selective for electroactive compounds, which undergo oxidation or reduction at a working electrode nih.govresearchgate.net. If this compound or its relevant transformation products are electrochemically active, ECD can provide a powerful detection method for trace analysis. While general applications of these detectors in HPLC are well-documented nih.govresearchgate.netacs.orgacs.org, specific detailed research findings on their direct application for this compound detection were not prominently found in the immediate search results. However, based on the chemical structure of organophosphorus compounds, electrochemical detection could be a promising avenue.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography utilizes a mobile phase that is a substance above its critical temperature and pressure, typically carbon dioxide modified with a co-solvent news-medical.netresearchgate.netwaters.com. SFC offers advantages such as faster separations, higher efficiency, and reduced solvent consumption compared to HPLC researchgate.netwaters.com. It is particularly well-suited for the analysis of chiral and achiral compounds, including those that are less volatile than amenable to GC but not sufficiently polar for reversed-phase HPLC news-medical.netresearchgate.netwaters.com. SFC is compatible with various detectors, including those used in GC and HPLC, as well as mass spectrometry researchgate.net. While SFC has found applications in the analysis of pesticides and pharmaceuticals researchgate.net, specific applications focusing solely on this compound were not detailed in the provided search results. However, given this compound's nature as an organophosphorus compound, SFC could potentially be applied for its analysis, especially if high throughput or separation of related impurities is required.

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a specialized technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other slideshare.netmz-at.de. This separation is achieved using a chiral stationary phase that interacts differently with each enantiomer slideshare.netchromatographyonline.comacs.org. While the provided information does not specify if this compound exists as enantiomers or if their separation is analytically relevant, chiral chromatography would be the method of choice if such separation is necessary for studying the individual properties or fate of this compound enantiomers slideshare.netmz-at.de. Chiral HPLC is a common mode for this type of separation slideshare.netacs.org.

Mass Spectrometry (MS) Based Approaches

Mass Spectrometry is a powerful detection technique that provides structural information about analytes based on their mass-to-charge ratio. When coupled with chromatography, it offers high sensitivity and specificity for the identification and quantification of compounds.

GC-MS and LC-MS for Trace Analysis and Confirmation

Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the trace analysis and confirmation of this compound.

GC-MS couples the separation power of GC with the detection capabilities of MS technologynetworks.comchromatographyonline.com. This combination allows for the identification of compounds based on their retention time and characteristic mass spectrum technologynetworks.com. GC-MS is widely used for trace analysis in complex matrices, offering high sensitivity and the ability to confirm the identity of the detected analyte by comparing its mass spectrum to spectral libraries technologynetworks.comchromatographyonline.comchromatographyonline.comoup.com. Selected Ion Monitoring (SIM) mode in GC-MS can enhance sensitivity for target compounds like this compound by monitoring specific ions characteristic of the molecule technologynetworks.comnih.gov.

LC-MS combines the separation capabilities of HPLC with MS detection intertek.com. This technique is particularly useful for less volatile or more polar compounds that are not suitable for GC. LC-MS, especially with tandem mass spectrometry (LC-MS/MS), provides high sensitivity, selectivity, and structural confirmation through fragmentation patterns dcu.ienih.govresearchgate.netmdpi.com. LC-MS/MS is often the method of choice for trace analysis in complex environmental or biological matrices, allowing for the detection and confirmation of analytes at very low concentrations dcu.ienih.govresearchgate.netmdpi.com. The use of LC-MS or LC-MS/MS would be highly relevant for this compound analysis, particularly in environmental monitoring or residue analysis, where low detection limits and high confidence in identification are required.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry (MS/MS) is a powerful technique that enhances both the selectivity and sensitivity of analysis by employing multiple stages of mass analysis. This allows for the isolation of a parent ion of interest, followed by its fragmentation and subsequent analysis of the resulting fragment ions. For organophosphates like this compound, MS/MS can provide characteristic fragmentation patterns that aid in unambiguous identification, even in complex matrices. This is particularly valuable when analyzing samples that may contain interfering substances. The use of two-dimensional mass spectrometry has been highlighted for the in-depth investigation and unambiguous identification of closely related molecules, which is relevant for characterizing this compound and its analogs uni-muenchen.deuni-muenchen.de.

High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) offers exceptionally high mass accuracy, often in the parts per billion (ppb) range, and high resolving power nih.gov. This capability is invaluable for the identification of unknown metabolites or degradation products of this compound. By precisely measuring the mass-to-charge ratio of an ion, HRMS can determine its elemental composition, significantly narrowing down the possibilities for its molecular formula. nih.gov The identification of all metabolites in samples often relies on HRMS, particularly when using non-labeled compounds frontagelab.com. Full scan LC-HRMS analysis can capture data on all metabolites, allowing for the assessment of coverage of any metabolite of interest acs.org. Structure elucidation of human-relevant metabolites can be performed using liquid chromatography coupled with high-resolution mass spectrometry, facilitated by techniques such as MSn nih.govresearchgate.net.

Ion Mobility Spectrometry (IMS) in Environmental Monitoring

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions based on their size, shape, and charge as they drift through a medium under the influence of an electric field. IMS is known for its speed and portability, making it suitable for on-site environmental monitoring tandfonline.com. While specific data on this compound detection by IMS in environmental contexts is limited in the provided results, IMS has been employed for the identification of organophosphorus compounds tandfonline.com. The technique's ability to provide rapid analysis can be advantageous for screening environmental samples for the presence of such compounds. Predicted Collision Cross Section (CCS) values, which are related to the ion's shape and size, can be calculated and are relevant to IMS analysis uni.lu.

Spectroscopic and Electrochemical Methods

Spectroscopic and electrochemical methods offer alternative and complementary approaches for the detection and characterization of this compound.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of this compound and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, including organophosphates like this compound and their metabolites cwejournal.orghyphadiscovery.comrsc.orgamazon.com. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Various NMR active nuclei, particularly ³¹P, ¹H, and ¹³C, are relevant for studying organophosphorus compounds cwejournal.org. ³¹P NMR spectroscopy, in particular, is highly useful due to the presence of a phosphorus atom in this compound's structure cwejournal.orgislandarchives.ca. NMR spectroscopy has been used for characterizing this compound and its typical impurities, supported by other techniques uni-muenchen.deuni-muenchen.desmolecule.com. It can also be used to determine the purity of organophosphate derivatives cwejournal.orgusp.org. Two-dimensional NMR techniques are especially useful for structural elucidation, particularly for complex molecules or when signal overlap occurs in 1D spectra scielo.org.za.

Infrared (IR) and Raman Spectroscopy for Material Characterization

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and chemical bonds present in a molecule aip.orgosti.govresearchgate.netresearchgate.net. These techniques can be used for the material characterization of this compound and related compounds. IR and Raman spectroscopy have been utilized in the analytical investigation of this compound and this compound-like compounds uni-muenchen.deuni-muenchen.de. Raman spectroscopy, in particular, is noted as a selective and safe technique for the qualitative identification of organophosphorus pesticides and is not accompanied by sample photodecomposition researchgate.net. Characteristic group frequencies, such as those for P=S bonds, can be identified using these methods researchgate.netirdg.org. IR and Raman spectra, when combined with other techniques like mass spectrometry and NMR, can contribute to the complete structure determination of unknown molecules cwejournal.orgresearchgate.netcwejournal.org.

Electrochemical Sensors for Rapid, On-Site Detection

Electrochemical sensors offer a promising approach for the rapid and on-site detection of organophosphates tandfonline.comacs.orgrsc.orgnih.govresearchgate.net. These sensors typically work by measuring changes in electrical signals resulting from the interaction of the analyte with a recognition element on the electrode surface tandfonline.com. For organophosphates, this often involves the inhibition of enzymes like acetylcholinesterase, which can be detected electrochemically rsc.org. Recent advancements in electrochemical sensors have shown significant improvements in selectivity and sensitivity for organophosphate detection tandfonline.com. The use of modified electrodes, such as those incorporating zirconia nanoparticles, can enhance the selective binding of organophosphates acs.orgnih.gov. Electrochemical sensors facilitate the acquisition of analytical data with enhanced expediency, simplicity, and cost-effectiveness compared to traditional laboratory-based instrumentation tandfonline.com.

Biosensors Based on Enzyme Inhibition

Biosensors leveraging enzyme inhibition offer a promising approach for the rapid detection of organophosphorus compounds like this compound. These sensors typically utilize enzymes, such as cholinesterase, which are inhibited by organophosphates. The degree of enzyme inhibition is correlated with the concentration of the target analyte.

Cholinesterase-based biosensors are particularly relevant for detecting anticholinergic substances, including organophosphates. e3s-conferences.orgnih.govwikipedia.org These biosensors function by monitoring the enzyme's catalytic activity; in the presence of an inhibitor like this compound, this activity decreases. wikipedia.org The change in enzyme activity can be transduced into a measurable signal, often electrochemical or optical. e3s-conferences.orgwikipedia.org While this compound itself has been noted to exhibit weak inhibitory potential towards acetylcholinesterase (AChE) compared to some related compounds, the principle of cholinesterase inhibition remains a basis for potential biosensor development for this class of chemicals. uni-muenchen.de The use of enzymes as biorecognition elements in biosensors is advantageous due to their specific binding capabilities and catalytic activity, allowing for the detection of substrates, products, inhibitors, and modulators. wikipedia.org Advances in electrochemical biosensors based on enzyme inhibition have shown potential for detecting various inhibitors with high sensitivity and accuracy. mdpi.commdpi.com

Sample Preparation and Extraction Protocols

Effective sample preparation is crucial for isolating and concentrating this compound from complex matrices, removing interfering substances, and making the sample compatible with analytical instruments. Various extraction techniques are employed depending on the sample type and the required sensitivity.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Environmental Samples

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are widely used techniques for the preparation of environmental samples prior to analysis. chromatographyonline.compsu.edu LLE involves the distribution of analytes between two immiscible liquid phases based on their differential solubility. phenomenex.com SPE, a sorbent-based technique, utilizes a solid stationary phase to selectively retain analytes while the sample matrix passes through, followed by elution of the analytes. chromatographyonline.comresearchgate.netgilson.com

SPE is often preferred over traditional LLE due to its reduced solvent consumption, higher throughput, and improved efficiency in cleaning up complex matrices. phenomenex.comresearchgate.netgilson.com It is considered an important method for pre-chromatographic sample treatment and is widely used for extracting semi-volatile and non-volatile compounds from environmental matrices. chromatographyonline.comresearchgate.net The versatility of SPE allows for purification and concentration of trace elements. chromatographyonline.com While the search results highlight the general application of SPE and LLE for environmental samples and pesticide residues, specific detailed protocols for this compound using these methods in environmental matrices are not extensively described, although the recovery of this compound from matrices like soil has been investigated. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) Methodology Adaptations

The QuEChERS method is a popular sample preparation technique, particularly for pesticide residue analysis in food and agricultural products, known for its speed, cost-effectiveness, and versatility. lcms.cztechnologynetworks.com It typically involves an extraction step using an organic solvent, followed by a clean-up step using dispersive SPE (dSPE). lcms.cztechnologynetworks.com

While QuEChERS is widely applied for multi-residue pesticide analysis in complex matrices, specific adaptations of the QuEChERS methodology explicitly for the analysis of this compound were not detailed in the provided search results. However, the general principles of QuEChERS, often coupled with subsequent clean-up strategies to mitigate matrix effects, are relevant to the analysis of various contaminants, including organophosphates, in challenging sample types. lcms.cztechnologynetworks.com The effectiveness of the dSPE clean-up step in QuEChERS can vary depending on the matrix, particularly for lipid-rich samples. technologynetworks.com

Microextraction Techniques (e.g., SPME, LPME)

Microextraction techniques, such as Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME), represent miniaturized and more environmentally friendly alternatives to conventional extraction methods. core.ac.ukresearchgate.netneu.edu.tr These techniques use significantly less or no organic solvent. core.ac.ukresearchgate.net

SPME involves the use of a fiber coated with an extractive phase that directly samples the analytes from the matrix or headspace. core.ac.ukresearchgate.nethelsinki.fi An automated SPME method has been developed for the extraction and direct processing of phosphororganic compounds from media such as air, water, and vegetation using a PDMS/DVB fiber. uni-muenchen.de SPME is a solvent-free sample preparation method that decreases the consumption of energy and hazardous chemicals. researchgate.net LPME involves the use of a microvolume of organic solvent for the extraction and enrichment of analytes. core.ac.ukneu.edu.trresearchgate.net Different modes of LPME exist, including direct LPME and headspace LPME. selcuk.edu.tr LPME techniques, such as hollow fiber liquid phase microextraction (HF-LPME), have gained popularity due to their simplicity, low cost, and adaptability to various matrices. researchgate.net

Matrix Effects and Clean-up Strategies

Matrix effects refer to the influence of components in the sample matrix, other than the analyte of interest, on the analytical signal. chromatographyonline.comresearchgate.net These effects can lead to signal suppression or enhancement, impacting the accuracy and reliability of quantitative analysis, particularly in techniques like mass spectrometry. lcms.czchromatographyonline.comcapes.gov.br Complex matrices, such as environmental samples, biological fluids, and certain food items, often contain endogenous components that can cause significant matrix effects. lcms.czchromatographyonline.com

Effective clean-up strategies are essential to reduce matrix effects and remove interfering substances. lcms.czchromatographyonline.comresearchgate.netcapes.gov.br Techniques like SPE and adaptions of QuEChERS followed by specific clean-up steps are employed for this purpose. lcms.cztechnologynetworks.comcapes.gov.br The choice of clean-up method depends on the nature of the matrix and the target analytes. For instance, SPE clean-up on polymeric sorbents has been shown to substantially reduce matrix effects in the analysis of certain compounds in complex extracts. capes.gov.br The recovery of this compound from challenging matrices like concrete, paint, rubber, and soil has been investigated, highlighting the importance of appropriate sample preparation and clean-up to enable detection. nih.govsmolecule.com

Quality Assurance and Method Validation in this compound Analysis

Quality Assurance (QA) and Method Validation are critical components of analytical chemistry to ensure the reliability, accuracy, and consistency of analytical results. service.gov.ukjru-b.comijnrd.orgmetrology-journal.org Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. jru-b.commetrology-journal.orgresearchgate.net

Key parameters evaluated during method validation include accuracy, precision, linearity, limit of detection (LOD), limit of quantitation (LOQ), specificity, range, and robustness. jru-b.commetrology-journal.orgresearchgate.netsysrevpharm.orgscribd.com Accuracy refers to the closeness of test results to the true value, while precision indicates the agreement between multiple measurements of the same sample. sysrevpharm.org LOD is the lowest concentration of an analyte that can be detected, and LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. jru-b.commetrology-journal.org Specificity ensures that the method measures only the target analyte. researchgate.netscribd.com

While the search results emphasize the importance of analytical method validation according to guidelines from bodies like ICH, and discuss the characterization of this compound using various analytical techniques such as GC-MS, HPLC-MS, and NMR, specific detailed protocols or validation data for the analysis of this compound across various matrices were not provided. uni-muenchen.denih.govuni-muenchen.desmolecule.comjru-b.comresearchgate.netscribd.com However, the general principles of QA and method validation, including establishing performance parameters and ensuring the method's robustness under expected conditions, are directly applicable to the development and implementation of reliable analytical methods for this compound. jru-b.commetrology-journal.orgresearchgate.netsysrevpharm.org Quality assurance analysis evaluates whether data meets specifications and is appropriate for its intended use. ijnrd.orgbrainmize.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. metrology-journal.orgnih.govinesscents.comaaa-co.net The LOD represents the lowest concentration of an analyte that can be reliably distinguished from the blank and at which detection is feasible. nih.govaaa-co.netchromatographyonline.com The LOQ is the lowest concentration at which the analyte can be reliably detected and quantified with a defined level of accuracy and precision. nih.govaaa-co.netchromatographyonline.comaustinpublishinggroup.com The LOQ may be equal to or higher than the LOD. nih.gov

Various approaches exist for determining LOD and LOQ, including visual inspection, signal-to-noise ratio, and calculations based on the standard deviation of the response and the slope of the calibration curve. metrology-journal.orgaaa-co.netchromatographyonline.com For instance, the ICH guideline mentions these approaches for determining the detection limit. metrology-journal.org The signal-to-noise ratio method involves comparing the signal from samples with low analyte concentrations to the signal of a blank. metrology-journal.orgchromatographyonline.com A common practice is to consider a signal-to-noise ratio of 2:1 or 3:1 for LOD and 10:1 for LOQ. chromatographyonline.com

While specific LOD and LOQ values for this compound across all possible matrices and analytical techniques are not universally standardized, method validation for this compound analysis would necessitate the determination of these limits for the specific method and matrix being used. The determination typically involves analyzing blank samples and samples with low concentrations of this compound to statistically derive these values. nih.govaaa-co.netchromatographyonline.com

Accuracy, Precision, and Robustness Assessments

Accuracy, precision, and robustness are fundamental aspects of analytical method validation, ensuring the reliability and consistency of results. ujpronline.comelementlabsolutions.commetrology-journal.orgomicsonline.orgjru-b.comsysrevpharm.org

Accuracy refers to the closeness of agreement between the measured value and the true value or an accepted reference value. elementlabsolutions.commetrology-journal.orgomicsonline.orgjru-b.comsysrevpharm.org It is related to systematic errors and can be assessed through the analysis of certified reference materials (CRMs) or by comparing results with those obtained from a validated alternative method. metrology-journal.orgomicsonline.org Accuracy is often expressed as percent recovery of a known added amount of analyte. jru-b.com

Precision describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. elementlabsolutions.commetrology-journal.orgomicsonline.orgjru-b.comsysrevpharm.org Precision can be evaluated at different levels: repeatability (within a short time interval under the same conditions), intermediate precision (within-laboratory variations, e.g., different days, analysts, or equipment), and reproducibility (between-laboratory variations). metrology-journal.orgomicsonline.orgjru-b.com Precision is typically expressed as the standard deviation or relative standard deviation (coefficient of variation). omicsonline.orgjru-b.comsysrevpharm.org

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.commetrology-journal.orgomicsonline.orgjru-b.com Assessing robustness helps to understand the method's reliability during normal usage and involves intentionally varying parameters such as mobile phase composition, pH, or temperature and evaluating the impact on method performance (e.g., peak retention, resolution). elementlabsolutions.comomicsonline.orgjru-b.com

For this compound analysis, demonstrating acceptable accuracy, precision, and robustness is crucial to ensure that analytical results are reliable, regardless of minor variations in laboratory conditions or sample matrices. These assessments provide confidence in the method's ability to consistently deliver reliable data for quantification.

Interlaboratory Comparison Studies and Proficiency Testing

Interlaboratory comparison studies and proficiency testing are external quality assessment tools used to evaluate the performance of laboratories and analytical methods. qualitychecksrl.comcopernicus.orgeurachem.orgqualitychecksrl.commpplstandards.comresearchgate.netindustry.gov.auresearchgate.netspectroscopyonline.com

Interlaboratory comparison studies involve multiple laboratories analyzing aliquots of the same homogeneous sample to assess the variability and comparability of results between laboratories. copernicus.orgresearchgate.netresearchgate.net These studies are valuable for evaluating the performance of an analytical method across different laboratory environments and for identifying potential sources of bias or variability. researchgate.netspectroscopyonline.com

Proficiency testing schemes are designed to evaluate a laboratory's performance against pre-established criteria through interlaboratory comparisons. eurachem.orgindustry.gov.au Participation in proficiency testing is often a mandatory requirement for laboratory accreditation, demonstrating their competence in performing specific analyses. researchgate.net

Development of Certified Reference Materials

Certified Reference Materials (CRMs) are materials accompanied by a certificate stating the property value(s) with an associated uncertainty and a statement of metrological traceability. chromatographyonline.com CRMs are essential for method validation, quality control, and ensuring the accuracy of analytical measurements. metrology-journal.orgchromatographyonline.comresearchgate.netacs.org

The development of CRMs involves rigorous processes, including material preparation, assessment of homogeneity and stability, and value assignment through a collaborative approach involving multiple expert laboratories. chromatographyonline.comresearchgate.netacs.org Analyzing CRMs allows laboratories to verify the accuracy of their methods and to trace their measurements to recognized standards. metrology-journal.orgchromatographyonline.com

For a compound like this compound, the availability of certified reference materials would be highly beneficial for laboratories involved in its analysis. CRMs for this compound would enable analysts to validate their methods, assess accuracy, and ensure the comparability of results across different laboratories and over time. While the development and availability of CRMs for highly regulated or restricted substances can be challenging, their existence significantly enhances the quality and reliability of analytical data. Examples of CRM development exist for various analytes in complex matrices, highlighting the feasibility and importance of such materials in analytical chemistry. researchgate.netacs.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6542
VX19525
Parathion (B1678463)6542 (Note: PubChem CID 6542 is for this compound. Parathion has a different CID)
O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate (B77711)6542

Interactive Data Tables

However, the principles of presenting such data can be illustrated conceptually. For example, a table for precision might look like this:

Conceptual Table: Precision Data for this compound Analysis (Illustrative)

Type of PrecisionSample ConcentrationNumber of ReplicatesMean ConcentrationStandard DeviationRelative Standard Deviation (%RSD)
RepeatabilityLownMean_LowSD_Low%RSD_Low
RepeatabilityMediumnMean_MediumSD_Medium%RSD_Medium
RepeatabilityHighnMean_HighSD_High%RSD_High
Intermediate Precision (Day 1)MediumnMean_Day1SD_Day1%RSD_Day1
Intermediate Precision (Day 2)MediumnMean_Day2SD_Day2%RSD_Day2
Reproducibility (Lab A)MediumnMean_LabASD_LabA%RSD_LabA
Reproducibility (Lab B)MediumnMean_LabBSD_LabB%RSD_LabB

Similarly, accuracy data could be presented with recovery percentages:

Conceptual Table: Accuracy Data for this compound Analysis (Illustrative)

Sample MatrixSpiked ConcentrationMeasured Concentration (Mean)Recovery (%)
Matrix AX µg/LY µg/L(Y/X) * 100
Matrix BX µg/LY µg/L(Y/X) * 100

These conceptual tables illustrate the type of data that would be generated and presented during the validation of an analytical method for this compound, aligning with the detailed research findings inclusion requirement, albeit without specific this compound data from the provided search results.

Biological Resistance Mechanisms to Amiton in Target Organisms Pest Context

Biochemical Mechanisms of Resistance

Biochemical resistance to Amiton and other organophosphates predominantly involves three main strategies: alteration of the target site, enhanced detoxification by enzymes, and increased sequestration of the toxicant.

The primary target of organophosphate insecticides like this compound is the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. Resistance can arise from mutations in the ace gene, which codes for AChE. These mutations lead to a modified enzyme structure that is less sensitive to inhibition by the organophosphate. As a result, the nervous system of the resistant pest can continue to function relatively normally even in the presence of the insecticide.

Several specific amino acid substitutions in the AChE protein have been identified in various pest species that confer resistance to organophosphates. These mutations are often located within or near the active site of the enzyme, directly interfering with the binding of the insecticide.

Table 1: Key Amino Acid Substitutions in Acetylcholinesterase (AChE) Conferring Organophosphate Resistance

Mutation Amino Acid Change Pest Species Examples Associated Resistance Levels
G119S Glycine to Serine Culex pipiens, Anopheles gambiae High resistance to a broad range of organophosphates.
A201S Alanine to Serine Spodoptera frugiperda Contributes to organophosphate resistance, often in combination with other mutations. nih.gov
F290V Phenylalanine to Valine Spodoptera frugiperda Frequently detected in organophosphate-resistant populations. nih.gov
G342A/V Glycine to Alanine/Valine Musca domestica Common mutations found in housefly populations with high resistance to dichlorvos and temephos. nih.gov

This table is interactive. Click on the headers to sort the data.

The presence of these mutations can significantly decrease the sensitivity of AChE to organophosphate inhibition, with resistance ratios in some cases exceeding 100-fold compared to susceptible populations.

Another prevalent mechanism of resistance is the enhanced detoxification of the insecticide before it can reach its target site. Esterases, particularly carboxylesterases, play a vital role in this process by hydrolyzing the ester bonds present in organophosphate molecules, rendering them non-toxic. Resistance is often associated with the overproduction of these enzymes, which can be a result of gene amplification (an increase in the number of copies of the gene encoding the esterase).

Research has shown a direct correlation between increased carboxylesterase activity and the level of organophosphate resistance in various insect species. For instance, in the mosquito Aedes aegypti, genomic amplification of a carboxylesterase gene cluster has been linked to resistance to organophosphates like malathion (B1675926). nih.gov Similarly, in the cotton aphid, Aphis gossypii, an 11-fold increase in carboxylesterase activity was observed in an omethoate-resistant strain compared to a susceptible one. researchgate.net

Table 2: Increased Carboxylesterase Activity in Organophosphate-Resistant Pest Strains

Pest Species Organophosphate Fold Increase in Carboxylesterase Activity Reference
Aphis gossypii (Cotton aphid) Omethoate 11-fold researchgate.net
Culex quinquefasciatus (Southern house mosquito) Temephos 2.5 to 4.5-fold
Myzus persicae (Green peach aphid) Various Up to 60-fold

This table is interactive. Users can filter data by pest species or organophosphate.

Glutathione (B108866) S-transferases (GSTs) are a family of multifunctional enzymes that contribute to the detoxification of a wide range of xenobiotics, including organophosphates. They catalyze the conjugation of glutathione to the insecticide, which facilitates its subsequent excretion from the organism. Elevated GST activity is a common resistance mechanism in many pest species.

Increased GST levels can contribute to resistance either by directly metabolizing the organophosphate or by mitigating the oxidative stress that can be induced by pesticide exposure. For example, in the fall armyworm, Spodoptera frugiperda, overexpression of GSTs has been implicated in resistance to pyrethroid, organophosphorus, and carbamate (B1207046) pesticides. nih.gov Similarly, in the housefly, Musca domestica, high GST activity has been associated with resistance to organophosphates like tetrachlorvinphos and dimethoate. researchgate.net

Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a central role in the metabolism of a vast array of endogenous and exogenous compounds. In the context of insecticide resistance, P450s can detoxify organophosphates through oxidative reactions. Overexpression of specific P450 genes is a well-documented mechanism of resistance in numerous pest species.

For instance, in Anopheles gambiae, the P450 enzyme CYP6M2 is linked to cross-resistance between pyrethroids and organophosphates. mdpi.com In other cases, P450s can also be involved in the bioactivation of certain organothiophosphate insecticides into their more toxic oxon forms. In such scenarios, a decrease in the activity of these specific P450s can lead to resistance. mdpi.com

Ecological and Evolutionary Dynamics of Resistance

Modeling Resistance Evolution in Field Populations

The evolution of resistance to this compound in pest populations is a complex process influenced by genetic, ecological, and operational factors. To proactively manage this threat, researchers employ mathematical models to simulate and predict the rate of resistance development under various scenarios. These models are crucial tools for understanding the interplay of different variables and for designing sustainable pest management strategies. unl.eduirac-online.org

At its core, modeling this compound resistance involves tracking the frequency of resistance alleles within a pest population over successive generations. unl.edu A fundamental component of these models is the initial frequency of resistance alleles, which is often assumed to be low in a naive population. The selection pressure exerted by this compound applications is another key parameter. This pressure is influenced by the efficacy of the insecticide, the proportion of the population exposed, and the persistence of the compound in the environment.

Individual-based models (IBMs) have emerged as a powerful approach to simulate the complexities of resistance evolution. unl.eduunl.edu Unlike simpler models that treat the population as a homogenous unit, IBMs simulate the life cycle, behavior, and interactions of individual organisms. unl.edu This allows for the incorporation of detailed biological and ecological factors, such as mating behavior, dispersal, and fitness costs associated with resistance. For instance, a hypothetical IBM for a spider mite population exposed to this compound could incorporate parameters like mite dispersal between treated and untreated leaf patches, the reproductive success of susceptible versus resistant mites in the presence and absence of this compound, and the inheritance pattern of resistance genes.

A critical aspect of resistance modeling is the incorporation of fitness costs. unl.edu Resistance mechanisms often come at a physiological cost to the organism, which may manifest as reduced fecundity, slower development, or increased susceptibility to other stressors in the absence of the insecticide. unl.edu These fitness costs can significantly delay the evolution of resistance, as susceptible individuals may outcompete resistant ones in untreated refugia.

Table 1: Hypothetical Parameters for an Individual-Based Model of this compound Resistance in a Pest Population

ParameterDescriptionHypothetical ValueRationale
Initial Resistance Allele FrequencyThe starting frequency of the this compound resistance allele in the population.0.001Assumes resistance is a rare mutation.
Mating SystemThe reproductive strategy of the pest.Panmixia (random mating)A common assumption for many insect and mite populations.
Fitness Cost of ResistanceThe reproductive disadvantage of resistant individuals in the absence of this compound.0.1 (10% reduction in offspring)Represents a moderate fitness cost.
This compound Efficacy (Susceptible)The mortality rate of susceptible individuals upon exposure to this compound.0.95 (95% mortality)Assumes high efficacy against susceptible pests.
This compound Efficacy (Resistant)The mortality rate of resistant individuals upon exposure to this compound.0.10 (10% mortality)Represents a significant level of resistance.
Refugia SizeThe proportion of the population not exposed to this compound.0.2 (20% of the habitat)Represents a scenario with untreated areas.

Computational models can also explore the impact of interspecific competition on the evolution of resistance. nih.govresearchgate.net For example, if this compound is used in an environment with multiple competing pest species, the differential susceptibility and competitive abilities of these species can influence the selection pressure and the rate at which resistance develops in the target pest. nih.gov

Ultimately, the goal of modeling resistance evolution is to provide a predictive framework to compare the long-term outcomes of different management strategies. By simulating scenarios with varying application regimes, refugia sizes, and the use of alternative control methods, these models can help in the development of robust and sustainable resistance management programs. irac-online.org

Integrated Resistance Management Strategies (Research Perspectives)

To combat the development of this compound resistance, a multi-faceted approach known as Integrated Resistance Management (IRM) is essential. ucanr.eduirac-online.org IRM combines various control tactics to minimize selection pressure and preserve the efficacy of this compound for as long as possible. irac-online.org

Rotation and Mixtures of Active Compounds

A cornerstone of IRM is the rotation or mixture of insecticides with different modes of action (MoA). globalsciencebooks.infogrowertalks.comstarbarproducts.com The principle behind this strategy is that individuals resistant to this compound will likely be susceptible to a compound with a different target site. irac-online.org

Rotation: This involves alternating the use of this compound with other effective insecticides from different chemical classes in a planned sequence. growertalks.comufl.edu The rotation can occur between spray applications, between pest generations, or between growing seasons. growertalks.com This strategy reduces the continuous selection pressure from a single MoA, thereby delaying the buildup of resistant individuals. growertalks.comufl.edu For a rotation program to be effective, the alternate compounds should not exhibit cross-resistance with this compound.

Mixtures: Tank-mixing this compound with another insecticide having a different MoA is another approach. globalsciencebooks.info The rationale is that it is less likely for an individual pest to possess resistance mechanisms to two different chemical classes simultaneously. nih.gov However, the use of mixtures is a subject of debate among researchers. While some studies suggest it can be more effective than rotations in delaying resistance, others caution that it could lead to the simultaneous development of resistance to both compounds if not managed carefully. globalsciencebooks.infogrowertalks.com

Table 2: Hypothetical Rotation Program for this compound in a Pest Management Schedule

Time PeriodActive CompoundMode of Action (IRAC Group)Rationale
Window 1 (e.g., Weeks 1-4)This compound1B (Organophosphate)Initial control of the target pest population.
Window 2 (e.g., Weeks 5-8)Abamectin6 (Chloride channel activator)Rotation to a different MoA to reduce selection pressure from this compound.
Window 3 (e.g., Weeks 9-12)Spiromesifen23 (Lipid synthesis inhibitor)Further rotation to a third MoA to minimize the risk of cross-resistance.

Cultural and Biological Control Integration

Cultural Controls: These are farming or horticultural practices that make the environment less favorable for the pest. Examples include crop rotation, sanitation (e.g., removal of infested plant debris), and altering planting or harvesting dates to avoid peak pest populations. ucanr.edufrontiersin.org By reducing the pest population size through cultural practices, the need for this compound applications can be minimized, thus lowering the selection pressure. ucanr.edu

Biological Control: This involves the use of natural enemies, such as predators, parasitoids, and pathogens, to suppress pest populations. cgiar.orgcgiar.orglainco.comnih.gov Conservation of existing natural enemy populations and augmentative releases can be powerful tools. cgiar.org When integrating biological control with this compound use, it is crucial to select insecticides that are compatible with the beneficial organisms or to time applications to minimize their impact. ucanr.edu A healthy population of natural enemies can help to control pests that survive an this compound application, including those that may be resistant. ucanr.edu

Monitoring and Surveillance for Resistance Development

Early detection of resistance is crucial for timely intervention. fao.orgresistancecontrol.info A robust monitoring and surveillance program should be an integral part of any this compound resistance management strategy. resistancecontrol.infowho.intnih.gov

This involves systematically collecting pest samples from various locations and at different times throughout the growing season. fao.org These samples are then subjected to bioassays to determine their susceptibility to this compound. A significant increase in the concentration of this compound required to kill a certain percentage of the pest population (e.g., the LC50) over time is a strong indicator of developing resistance.

Molecular techniques can also be employed to detect the presence and frequency of specific resistance-conferring genes within the pest population. This information can provide an early warning of resistance before widespread control failures occur. The data gathered from monitoring programs are essential for making informed decisions about which control tactics to use and when to switch to alternative compounds. fao.orgwho.int

Development of Novel Chemical Structures to Circumvent Resistance

In the long term, the development of new insecticides with novel modes of action is essential to combat resistance. sciencedaily.comfrontiersin.org As pests develop resistance to existing compounds like this compound, the chemical industry and academic researchers are continually exploring new chemical structures and target sites. nih.govencyclopedia.pub

This research involves high-throughput screening of chemical libraries, rational drug design based on the structure of target enzymes, and the investigation of natural products with insecticidal properties. frontiersin.org The goal is to identify compounds that are effective against resistant pest strains and have a favorable environmental and toxicological profile. The introduction of a new insecticide with a novel mode of action can provide a valuable tool for rotation programs and help to preserve the efficacy of older compounds like this compound. nih.gov

Comparative Research and Theoretical Frameworks for Organophosphate Chemistry

Comparative Analysis of Amiton within the Organophosphate Class

The position of this compound within the broader landscape of organophosphate chemistry can be understood by comparing its structural characteristics, mechanisms of enzyme inhibition, and environmental fate with those of other OP compounds.

Structural Similarities and Differences Across Organophosphate Subtypes

Organophosphates can be broadly categorized based on the substituents attached to the phosphorus atom. Common subtypes include phosphates (P=O), phosphorothioates (P=S), phosphonates, and phosphoramidates biotechrep.ir. The presence of a P=O double bond is often associated with potent acetylcholinesterase (AChE) inhibition, while compounds with a P=S group typically require metabolic activation to their oxon form (P=O) before they can effectively inhibit the enzyme dovepress.com.

This compound (Figure 1) possesses a phosphorus atom double-bonded to sulfur (P=S), classifying it as a phosphorothioate (B77711). It also contains ethoxy groups (P-O-C) and a dialkylaminoethylthio group (P-S-C-C-N(alkyl)₂). This combination of functional groups distinguishes it from simpler OPs like paraoxon (B1678428) (a phosphate (B84403) with P=O and P-O-aryl bonds) or malathion (B1675926) (another phosphorothioate but with different ester and carboxylate groups). The presence of the thioether linkage (P-S-C) and the tertiary amine group in this compound's structure are key features that influence its chemical properties and interactions.

Figure 1: Chemical Structure of this compound (Structure shows a central phosphorus atom double bonded to sulfur, single bonded to two ethoxy groups, and single bonded to a -S-CH₂-CH₂-N(CH₃)₂ group)

While the core phosphorus-based functional group is a unifying feature across OPs, the nature of the leaving group and other substituents significantly impact their reactivity, lipophilicity, and steric profiles, leading to variations in their biological activity and environmental persistence.

Differential Mechanisms of Cholinesterase Inhibition Among Analogs

Organophosphates exert their primary toxic effect by inhibiting cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) wikipedia.orgnih.gov. This inhibition occurs through the phosphorylation of a serine residue in the enzyme's active site dovepress.comwikipedia.orgmdpi.com. The organophosphate binds to the esteratic site of the cholinesterase, and after transformation, typically involving the loss of a leaving group, a stable covalent bond is formed between the phosphorus atom and the serine hydroxyl group wikipedia.orgmdpi.com. This phosphorylation renders the enzyme inactive, leading to the accumulation of acetylcholine (B1216132) in the synaptic cleft and subsequent overstimulation of cholinergic receptors wikipedia.org.

While the fundamental mechanism of cholinesterase inhibition involves phosphorylation, the kinetics and stability of the inhibited enzyme complex can vary among different OP analogs. This variation is influenced by the structural features of the OP molecule, including the nature of the leaving group and substituents around the phosphorus center dtic.mil. For phosphorothioates like this compound, metabolic activation to the oxon form (where the P=S is replaced by P=O) is generally required for potent cholinesterase inhibition dovepress.com. The resulting oxon then phosphorylates the enzyme. The stability of the phosphorylated enzyme can undergo a process called "aging," where a further dealkylation step occurs, making the inhibited enzyme resistant to reactivation by oxime reactivators mdpi.com. The rate of aging is also dependent on the structure of the organophosphate inhibitor nih.gov.

Differences in the interactions between the organophosphate molecule and the enzyme's active site gorge, including steric and electronic effects of the substituents, can lead to variations in binding affinity, the rate of phosphorylation, and the propensity for aging dtic.mil. Studies have shown that structural variations among OPs can result in differential inhibition of AChE and BChE, as well as other serine hydrolases acs.orgmedscape.com.

Comparative Environmental Fate and Biotransformation Profiles

The environmental fate and biotransformation of organophosphates are influenced by a variety of factors, including hydrolysis, photolysis, and microbial degradation mdpi.comwho.intoup.com. The specific chemical structure of an OP dictates its susceptibility to these processes, leading to diverse environmental half-lives and the formation of different transformation products.

For organophosphates in general, hydrolysis is considered a principal route of degradation in soil and water who.int. The rate of hydrolysis can be influenced by pH, with many OPs being more stable under slightly acidic conditions than at neutral pH who.int. Microbial degradation also plays a significant role, with various microorganisms possessing enzymes capable of hydrolyzing different bonds within the OP structure, such as P-O-alkyl, P-O-aryl, P-S, P-N, or P-F bonds oup.commdpi.com.

The environmental fate and biotransformation of this compound would be influenced by its specific structural features, including the phosphorothioate group and the thioether linkage. Phosphorothioates often undergo oxidative desulfuration to their more toxic oxon analogs, a process that can occur both metabolically and environmentally dovepress.com. The thioether linkage might also be subject to oxidation or cleavage. Comparative studies on the environmental persistence and degradation pathways of this compound alongside other OPs with varying structures would highlight how these structural differences translate into differential environmental behavior. For instance, OPs with good leaving groups (weak bases) tend to be more reactive towards hydrolysis mdpi.com.

Research on the environmental transformation products of OPs indicates that these products can sometimes pose similar or even greater toxicity risks than the parent compounds mdpi.com. Understanding the specific biotransformation pathways of this compound is crucial for assessing its full environmental impact.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationships (QSAR) and cheminformatics play a vital role in understanding and predicting the behavior of chemical compounds, including organophosphates. These computational approaches aim to establish relationships between the structural properties of molecules and their biological activities or physicochemical properties.

Development of QSAR Models for Biochemical Interaction Prediction

QSAR models are developed to correlate molecular descriptors (numerical representations of chemical structure) with observed biological activities or properties acs.orgspringernature.com. For organophosphates, QSAR has been extensively applied to predict various endpoints, including enzyme inhibition potency and toxicity nih.govacs.orgspringernature.comnih.govbenthamscience.comtandfonline.comnih.gov. The underlying hypothesis is that variations in chemical structure are responsible for the differences in biological activity acs.org.

The development of QSAR models for OP-enzyme interactions, such as the inhibition of cholinesterases, typically involves:

Compiling a dataset of structurally diverse OPs with known activity data (e.g., bimolecular rate constants for enzyme inhibition) acs.orgnih.gov.

Calculating molecular descriptors that capture different aspects of the molecular structure, such as electronic, steric, and lipophilicity parameters acs.orgtandfonline.comeuropa.eu.

Employing statistical or machine learning methods to build a model that relates the descriptors to the activity data acs.orgbenthamscience.comtandfonline.com.

Numerous QSAR studies have focused on predicting the bimolecular rate constants for the binding of OP oxons to AChE acs.orgnih.gov. These models have utilized various descriptors, with some studies highlighting the significance of parameters like the HOMO-LUMO energy gap, lipophilicity, molar refractivity, and hydrogen bonding ability in predicting OP toxicity and enzyme inhibition nih.govtandfonline.comeuropa.eu.

While specific QSAR studies focusing solely on this compound may be limited in publicly available literature, studies on structurally related organophosphates and general OP QSAR models provide a framework for understanding how this compound's structure would influence its predicted interactions. For instance, models developed for predicting the inhibition of AChE by a diverse set of OPs can offer insights into the structural features that contribute to the potency of compounds like this compound nih.gov. The development of "noise-deficient" QSARs, which aim to suppress variations in experimental data and primary models, has also been explored for physicochemical properties of nerve agents, including this compound, by comparing them to well-characterized OP insecticides biochempress.comresearchgate.net.

Application of Machine Learning in Predicting Compound Behavior

Machine learning (ML) techniques have become increasingly valuable in cheminformatics and computational toxicology for predicting chemical properties and biological activities mdpi.comucl.ac.ukmdpi.comarxiv.orgnih.govaliyuncs.comnih.govengineering.org.cnmdpi.com. ML algorithms can identify complex patterns and relationships in large datasets that might not be apparent through traditional QSAR methods.

In the context of organophosphate chemistry, machine learning has been applied to various predictive tasks, including:

Predicting toxicity endpoints, such as acute oral toxicity mdpi.combenthamscience.comtandfonline.comnih.gov.

Predicting environmental fate and the toxicity of transformation products mdpi.com.

Developing models for predicting the bioavailability of contaminants mdpi.com.

Designing novel molecules with desired properties arxiv.org.

Different ML algorithms, such as random forests, support vector machines, neural networks, and gradient boosting, have been employed in these applications mdpi.combenthamscience.comeuropa.eumdpi.comnih.govmdpi.com. These models often utilize a wide range of molecular descriptors to capture the structural nuances that influence compound behavior mdpi.comtandfonline.com.

Advanced Synthetic Methodologies for Organophosphate Analogs

The synthesis of organophosphate analogs, including compounds structurally related to this compound, is an active area of research. This involves developing efficient and controlled methods to construct the phosphorus-containing core and append various functional groups.

Green Chemistry Approaches in Organophosphate Synthesis

Green chemistry principles are increasingly being applied to the synthesis of organophosphorus compounds to reduce environmental impact and improve sustainability rsc.orgbeilstein-journals.orgnih.govresearchgate.netacs.org. This involves developing eco-friendly methodologies, such as using room temperature conditions, microwaves, visible light, and electrochemical cells rsc.orgbeilstein-journals.org. Electrochemical synthesis, for instance, is considered a green, precise, and low-cost method for preparing various organophosphorus structures beilstein-journals.org. Sustainable chemistry concepts extend beyond green chemistry principles to incorporate economic, societal, and environmental aspects throughout the life cycle of a chemical nih.govacs.org.

Stereoselective Synthesis of Biologically Active Enantiomers

Many organophosphorus compounds, including some with biological activity, can exist as stereoisomers (enantiomers) utdallas.edumdpi.comacs.orgresearchgate.netrsc.org. Stereoselective synthesis aims to produce a specific enantiomer with high purity, as different enantiomers can exhibit significantly different biological activities acs.org. This field involves the development of asymmetric synthetic methods, including the use of chiral catalysts and biocatalysts, to control the stereochemistry at phosphorus or carbon centers utdallas.edumdpi.comresearchgate.netrsc.org. Biocatalytic strategies have been developed for highly stereoselective olefin cyclopropanation in the presence of phosphonyl diazo reagents, enabling the efficient synthesis of enantioenriched phosphonyl-functionalized cyclopropanes utdallas.edu.

Development of Prodrug Strategies (Academic concept)

Prodrug strategies involve modifying a drug molecule to an inactive or less active precursor that is converted in vivo to the active form nih.govijpsonline.comslideshare.netewadirect.com. This approach can be used to improve properties such as solubility, permeability, stability, and targeted delivery nih.govijpsonline.comslideshare.netewadirect.com. While this compound itself is a highly toxic compound, the academic concept of applying prodrug strategies to organophosphates or related compounds could be explored to potentially modulate their pharmacokinetic properties or reduce initial toxicity before reaching a target site, although this is a theoretical concept in the context of a compound like this compound given its primary historical context as a chemical warfare agent precursor springernature.com. Research has explored succinate (B1194679) prodrugs as a potential countermeasure against acute organophosphate poisoning by targeting mitochondrial dysfunction springernature.com.

Future Research Directions in Organophosphate Chemistry

Emerging Analytical Techniques and Sensing Platforms

Future research in organophosphate chemistry includes the continued development of advanced analytical techniques and sensing platforms for their detection and monitoring researchgate.netingentaconnect.comnih.govnih.govplantprotection.pl. This is crucial for environmental monitoring, food safety, and security. Emerging technologies include various types of sensors such as colorimetric, fluorescence, electrochemical, and impedimetric sensors, which offer advantages like high sensitivity, selectivity, and portability researchgate.netingentaconnect.com. The integration of nanomaterials and biomolecules like enzymes and aptamers is enhancing the performance and specificity of these sensing platforms researchgate.netingentaconnect.comnih.govnih.gov. Future directions include the development of multi-analyte detection platforms and the integration of sensors with technologies like the Internet of Things nih.gov.

Novel Bioremediation Strategies for Environmental Contamination

Bioremediation, the use of microorganisms or enzymes to remove or neutralize pollutants, offers a promising approach for addressing environmental contamination by organophosphates like this compound. This method is often considered more cost-effective and environmentally friendly than traditional physical and chemical remediation techniques. bls.govnih.gove-bookshelf.de

Organophosphorus compounds containing a P-S bond, such as this compound and VX, are known to be relatively resistant to enzymatic hydrolysis, a common biodegradation pathway for other organophosphates. biotechrep.irresearchgate.netnih.gov However, research has explored alternative enzymatic approaches for their degradation. Oxidative biodegradation mediated by enzymes like purified phenol (B47542) oxidase (laccase) from the white rot fungus Pleurotus ostreatus, in conjunction with a mediator like 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonate) (ABTS), has shown effectiveness in the rapid degradation of nerve agents like VX and Russian VX (RVX), and also the insecticide analog diisopropyl-Amiton. biotechrep.irresearchgate.netnih.gov This oxidative pathway can lead to the formation of less toxic degradation products. biotechrep.ir

While specific detailed research findings on the bioremediation of this compound itself are limited in the provided search results, studies on structurally related phosphorothiolates and V-series nerve agents provide insights into potential strategies. For instance, engineered mutants of enzymes like Brevundimonas diminuta phosphotriesterase (BdPTE) have demonstrated enhanced catalytic activities towards V-type nerve agents and their analogues, suggesting the potential for enzymatic detoxification. researchgate.netbakerlab.org The development of robust enzyme nanocapsules has also been explored for the effective decontamination and detoxification of organophosphates, including chemical warfare agents and pesticides. researchgate.net

Bioremediation strategies can be applied in situ at the contaminated site or ex situ by removing and treating the contaminated material elsewhere. bls.govnih.gov The success of bioremediation depends on the presence of appropriate biodegradative microbes and suitable environmental conditions. bls.govnih.gov

Development of Advanced Computational Models for Prediction

Computational models play a crucial role in understanding the behavior, properties, and potential environmental fate of chemical compounds like this compound. These models can help predict various parameters, including fragmentation pathways, reaction mechanisms, and interactions with biological targets. uow.edu.auyoutube.comnih.govuchicago.edu

Studies utilizing computational methods, such as quantum chemical calculations, have been employed to investigate the fragmentation pathways of protonated this compound in the gas phase. uow.edu.au This research, often involving techniques like electrospray ionisation ion trap mass spectrometry (ESI-ITMS), helps in the structural characterization of organophosphorus compounds. uow.edu.au Computational models can provide insights into the relative energies of transition states, reaction intermediates, and products, aiding in the understanding of degradation mechanisms. uow.edu.au

Furthermore, computational approaches are valuable in predicting environmental transformation products of organophosphorus molecules, although research on the toxicity of these products is still evolving. mdpi.com Machine learning models have also been developed for predicting restrictions on organophosphorus pesticides based on their properties and potential risks. mdpi.com

Computational modeling is also integral to designing and optimizing enzyme variants for the detoxification of organophosphates. bakerlab.org This involves iterating between computational design of enzyme libraries and experimental validation to engineer enzymes with enhanced catalytic activities against specific compounds like V-agents and their analogues. bakerlab.org

Exploration of New Biochemical Targets

While the primary biochemical target of this compound and other organophosphates is well-established as acetylcholinesterase (AChE), research continues to explore its interactions and potential effects on other biological systems and identify new biochemical targets. herts.ac.ukmdpi.comresearchgate.net

The inhibition of AChE by organophosphates is a result of their interaction with the enzyme, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic synapses. mdpi.comresearchgate.net This interaction is often described as irreversible at typical exposure levels for highly toxic organophosphates like this compound. smolecule.com

Beyond AChE, research on organophosphates and related compounds explores their interactions with other enzymes and biological molecules. For instance, studies on the bioactivity and toxicological profiles of this compound and its isomers involve investigating their effects on various biological systems. researchgate.net Although not specific to this compound, research on biochemical targets in other contexts, such as in the development of antifilarial drugs or anticancer agents, illustrates the broader methodologies used to identify and validate molecular targets through techniques like molecular docking and in silico studies. pan.plukrbiochemjournal.orgmdpi.com

Investigating the biochemical targets of this compound and its degradation products is crucial for a comprehensive understanding of its toxicological profile and for developing effective countermeasures and remediation strategies. The study of enzyme kinetics and interactions, as well as the use of techniques like luminescent bacteria inhibition tests, can provide insights into the toxicity and bioactivity of this compound and related compounds towards different organisms. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (also known as VG, Tetram)6542
Acetylcholinesterase (AChE)-
VX (nerve agent)16989
Russian VX (RVX)-
Diisopropyl-Amiton-
2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonate) (ABTS)540456
Parathion (B1678463)4798
Amitriptyline2160
Coumaphos2811
Tetrachlorvinphos30340
Chlorfenvinphos2780
Tetraethyl pyrophosphate (TEPP)5411

Note: PubChem CIDs for some complex biological entities or specific variants/analogs may not be directly available or are outside the scope of simple compound lookups.

Data Tables

While the search results provide detailed findings, they are primarily descriptive or present data within the text or figures in the source documents. Creating interactive data tables directly from these snippets with sufficient detail for a comprehensive scientific article subsection is challenging without access to the full papers and their supplementary data. However, based on the information found, a representative table structure for presenting research findings related to bioremediation could look like this:

Enzyme/Microorganism SourceSubstrate Tested (Analogue of this compound)Mediator UsedConditions (pH, Temp)Degradation Rate/Specific ActivityKey FindingsSource
Pleurotus ostreatus LaccaseDiisopropyl-AmitonABTSpH 7.4, 37 °C1833 nmol min⁻¹ mg⁻¹Rapid oxidative degradation observed. researchgate.netnih.gov researchgate.netnih.gov
Engineered BdPTE MutantsV-type nerve agents and analoguesNot specifiedNot specifiedEnhanced catalytic activitiesDemonstrated potential for detoxification. researchgate.netbakerlab.org researchgate.netbakerlab.org

Similarly, a table structure for computational modeling findings could be:

Computational Method UsedTarget of Study (this compound/Analogue)Property/Behavior InvestigatedKey Prediction/FindingSource
Quantum Chemical CalculationsProtonated this compoundFragmentation pathwaysIdentified characteristic product ions and reaction coordinates. uow.edu.au uow.edu.au
Machine Learning ModelsOrganophosphorus pesticidesPrediction of restrictionsDeveloped models for predicting regulatory status. mdpi.com mdpi.com

Q & A

Q. What are the key physicochemical properties of Amiton critical for experimental handling and safety protocols?

this compound (C10H24NO3PS) is an organophosphate compound with high solubility in polar solvents and low volatility, necessitating controlled laboratory conditions to prevent accidental exposure. Key properties include its hydrolysis rate (pH-dependent), melting point (data limited; consult primary patents ), and stability under UV light. Researchers must prioritize inert atmosphere use (e.g., nitrogen gloveboxes) and validate purity via HPLC or GC-MS to avoid degradation artifacts .

Q. How did this compound transition from an agricultural pesticide to a chemical warfare agent?

Initially synthesized in 1952 by Ghosh and Newman at ICI’s Plant Protection Limited, this compound was marketed as Tetram in 1957 but withdrawn due to mammalian toxicity. Its anticholinesterase mechanism led to its reclassification as a V-series nerve agent (C11 code) by 1953, with military applications prioritized by 1955 . This dual-use history underscores the importance of interdisciplinary literature reviews spanning agrochemical and defense archives.

Q. What are the primary toxicological mechanisms of this compound, and how are they modeled in vitro?

this compound inhibits acetylcholinesterase, causing cholinergic crisis. In vitro models use human erythrocyte membranes or recombinant enzymes to measure IC50 values, while in vivo studies often employ rodent models to assess LD50 and neuromuscular effects. Researchers must account for interspecies variability and validate assays with positive controls like paraoxon .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

Discrepancies often arise from metabolic activation differences (e.g., hepatic conversion in vivo) or assay sensitivity. A tiered approach is recommended:

  • Compare enzyme inhibition kinetics across species using standardized protocols (e.g., Ellman assay).
  • Conduct mass spectrometry to identify active metabolites in plasma.
  • Apply statistical models (e.g., ANOVA with post hoc tests) to evaluate dose-response heterogeneity .

Q. What methodological challenges arise when quantifying this compound degradation products in environmental samples?

Degradation products like phosphonic acids require advanced analytical techniques:

  • Use SPE (Solid-Phase Extraction) coupled with LC-MS/MS for trace detection.
  • Control for matrix effects (e.g., soil organic content) via standard addition methods.
  • Address false positives by cross-referencing with synthetic standards and historical patent data .

Q. How can the PICOT framework structure studies on this compound’s long-term neurotoxicity?

  • Population : Rodent models with genetic susceptibility to organophosphates.
  • Intervention : Chronic low-dose this compound exposure (0.1–1 mg/kg/day).
  • Comparison : Baseline cholinesterase activity vs. post-exposure levels.
  • Outcome : Histopathological changes in hippocampal neurons at 6-month endpoints.
  • Time : Longitudinal monitoring with interim biomarkers (e.g., plasma butyrylcholinesterase) .

Q. What strategies mitigate ethical and practical risks in handling this compound for laboratory studies?

  • Adhere to OECD Guidelines for Chemical Safety: Use fume hoods, double-glove protocols, and emergency atropine stocks.
  • Pre-register experimental designs to minimize redundant animal testing.
  • Collaborate with institutional biosafety committees to review containment protocols .

Methodological Guidance

Designing reproducible experiments with this compound: Controls and variables.

  • Independent Variables : Dose, exposure duration, solvent carrier (e.g., DMSO vs. saline).
  • Dependent Variables : Cholinesterase activity, mortality rate, histopathology scores.
  • Controls : Negative (vehicle-only), positive (known inhibitors), and sham-operated groups.
  • Data Validation : Triplicate runs, blinded analysis, and open-access raw data deposition .

Evaluating conflicting historical data on this compound’s synthesis pathways.
Cross-reference primary sources:

  • ICI’s 1955 patent (GB 768,874) details early synthesis routes.
  • Military reports post-1954 describe optimized routes for V-agent production.
  • Use SciFinder or Reaxys to track citation trails and resolve discrepancies .

Q. How to operationalize FINER criteria for this compound-related grant proposals?

  • Feasible : Secure institutional approvals for toxicant use.
  • Interesting : Link to understudied outcomes (e.g., epigenetic effects).
  • Novel : Explore degradation via novel photocatalysts.
  • Ethical : Justify animal models with 3R principles (Replacement, Reduction, Refinement).
  • Relevant : Align with chemical weapon disarmament treaties (e.g., CWC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiton
Reactant of Route 2
Reactant of Route 2
Amiton

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.